Nordihydrocapsiate
Description
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-13(2)7-5-4-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBVPYSHEOQGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176439 | |
| Record name | Nordihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220012-53-3 | |
| Record name | Nordihydrocapsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220012533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nordihydrocapsiate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NORDIHYDROCAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S73H45T4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nordihydrocapsiate: Non-Pungent Modulation of Inflammatory Signaling
This technical guide details the anti-inflammatory and immunomodulatory mechanisms of Nordihydrocapsiate (NDC) , a non-pungent capsinoid analog. Unlike its pungent counterpart capsaicin, NDC offers a therapeutic window for chronic inflammation and metabolic disorders without the limiting side effect of nociceptive irritation.
Technical Guide & Research Whitepaper
Executive Summary
This compound (NDC) is a bioactive capsinoid found in the non-pungent "CH-19 Sweet" cultivar of Capsicum annuum. Structurally analogous to capsaicin, NDC replaces the stable amide bond with a hydrolyzable ester bond, eliminating the pungency associated with TRPV1-mediated nociception while retaining potent anti-inflammatory, anti-angiogenic, and thermogenic properties.
This guide delineates the two primary signaling axes modulated by NDC:
-
TRPV1-Independent Anti-Inflammatory Pathway: Direct inhibition of the NF-κB canonical pathway and Src kinase activity.
-
TRPV1-Dependent Thermogenic Pathway: Activation of sympathetic nervous system (SNS) activity for metabolic regulation.
Chemical & Pharmacological Profile
Structural Determinants of Non-Pungency
The critical structural divergence lies in the linker region between the vanillyl head and the fatty acid tail.
-
Capsaicin: Vanillylamine + Fatty Acid
Amide Bond (Stable, High TRPV1 affinity/pungency). -
This compound: Vanillyl Alcohol + Fatty Acid
Ester Bond (Labile, Transient TRPV1 interaction/Non-pungent).
This ester linkage renders NDC susceptible to rapid hydrolysis in aqueous environments, preventing the sustained depolarization of sensory neurons that causes pain, while allowing sufficient intracellular interaction to modulate kinase activity.
| Feature | Capsaicin | This compound (NDC) |
| Linkage | Amide | Ester |
| Pungency (Scoville) | ~16,000,000 | ~0 (Non-pungent) |
| TRPV1 Activation | Potent Agonist | Weak/Transient Agonist |
| Primary Utility | Analgesic (Topical), Counter-irritant | Anti-inflammatory, Metabolic |
Mechanistic Deep Dive: Signaling Pathways
Pathway A: NF-κB Suppression (TRPV1-Independent)
Research indicates that NDC exerts immunosuppressive effects in T-cells and macrophages via a mechanism distinct from vanilloid receptor activation.
-
Target: IκB Kinase (IKK) complex.
-
Mechanism: NDC prevents the phosphorylation and subsequent degradation of IκB
. By stabilizing IκB , the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus. -
Outcome: Downregulation of pro-inflammatory cytokines (IL-2, TNF-
, IFN- ) and cell surface activation markers (CD25, CD69, ICAM-1).
Pathway B: Anti-Angiogenic Src Inhibition
In endothelial cells (HUVECs), capsinoids including NDC function as direct inhibitors of Src kinase .
-
Mechanism: NDC binds to the ATP-binding pocket of Src kinase.
-
Specificity: It inhibits VEGF-induced Src activity without affecting the autophosphorylation of the VEGF receptor (VEGFR/KDR).[1]
-
Downstream Effect: Blockade of FAK (Focal Adhesion Kinase) and VE-Cadherin phosphorylation, preventing endothelial cell migration and capillary tube formation.[1]
Pathway C: Thermogenesis (TRPV1-Dependent)
While non-pungent, NDC retains the ability to activate TRPV1 in the gut, triggering a vagal afferent signal to the brainstem.
-
Route: Gut TRPV1
Vagus Nerve Hypothalamus Sympathetic Nervous System. -
Result: Upregulation of UCP1 (Uncoupling Protein 1) in brown adipose tissue, driving fatty acid oxidation and heat generation.
Visualizing the Signaling Architecture
Figure 1: Dual-mechanism action of NDC inhibiting Angiogenesis (Left) and Inflammation (Right).
Experimental Protocols
Protocol A: Extraction & Purification of NDC
Objective: Isolate high-purity NDC from Capsicum annuum cv. CH-19 Sweet for biological assays.[1] Causality: The ester bond is hydrolytically unstable; therefore, aqueous extraction is avoided in favor of non-polar solvents (pentane) followed by rapid chromatographic separation.
Step-by-Step Workflow:
-
Preparation: Dry CH-19 Sweet fruits and grind to a fine powder.
-
Primary Extraction:
-
Mix powder with n-Pentane (1:10 w/v).
-
Sonicate for 30 mins at <25°C (Heat degrades capsinoids).
-
Filter and collect the supernatant.
-
-
Partitioning (Enrichment):
-
Evaporate pentane to concentrate the extract.
-
Perform liquid-liquid extraction using Acetonitrile (ACN) and Pentane.[2] NDC preferentially partitions into the ACN phase, leaving waxes/lipids in pentane.
-
-
Purification (Chromatography):
-
Load ACN fraction onto a Diaion HP-20SS resin column.
-
Elute with a gradient of Methanol/Water (starting 40% MeOH
80% MeOH). -
NDC elutes distinct from capsiate due to the shorter alkyl chain.
-
-
Validation: Confirm purity via HPLC (C18 column, detection at 280 nm).
Protocol B: In Vitro T-Cell Suppression Assay
Objective: Quantify the anti-inflammatory efficacy of NDC by measuring T-cell activation markers. Trustworthiness: This assay uses CD3/CD28 stimulation to mimic physiological antigen presentation, providing a robust model for autoimmune inflammation.
Materials:
-
Jurkat T-cells or Primary Human PBMCs.
-
Anti-CD3 (Clone OKT3) and Anti-CD28 antibodies.
-
NDC stock (dissolved in DMSO, stored at -20°C).
Procedure:
-
Coating: Coat 96-well plates with anti-CD3 (5 µg/mL) in PBS overnight at 4°C.
-
Seeding: Wash plates. Seed T-cells at
cells/mL in RPMI-1640 media. -
Treatment:
-
Add NDC at graded concentrations (10, 50, 100 µM).
-
Include Vehicle Control (DMSO < 0.1%) and Positive Control (Cyclosporin A).
-
-
Stimulation: Add soluble anti-CD28 (2 µg/mL) to provide the co-stimulatory signal.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout (Flow Cytometry):
-
Harvest cells and stain with FITC-anti-CD69 and PE-anti-CD25.
-
Data Analysis: Calculate the % Inhibition of CD69/CD25 expression relative to the stimulated vehicle control.
-
Protocol Visualization
Figure 2: Extraction workflow to isolate unstable capsinoids like NDC.
References
-
Sancho, R., et al. (2002). Immunosuppressive activity of capsaicinoids: capsiate derived from sweet peppers inhibits NF-kappaB activation and is a potent antiinflammatory compound in vivo. European Journal of Immunology.
-
Pyun, B. J., et al. (2008). Capsiate, a nonpungent capsaicin-like compound, inhibits angiogenesis and vascular permeability via a direct inhibition of Src kinase activity. Cancer Research.
-
Luo, X. J., et al. (2011). Recent advances in the study on capsaicinoids and capsinoids. European Journal of Pharmacology.
-
Haramizu, S., et al. (2006). Capsiate, a nonpungent capsaicin analog, increases energy expenditure in humans. Bioscience, Biotechnology, and Biochemistry.[3]
-
Han, J., et al. (2022). Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography.[4] Food Chemistry.
Sources
Technical Deep Dive: Natural Sources & Isolation of Nordihydrocapsiate (NDC)
Topic: Natural Sources & Isolation of Nordihydrocapsiate (CH-19 Sweet) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (NDC) is a rare, non-pungent capsinoid analog found primarily in the Capsicum annuum L. cultivar 'CH-19 Sweet'. Unlike its potent counterpart capsaicin, NDC activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel to induce thermogenesis and lipid oxidation without eliciting the acute nociceptive (pain) response or sensory irritation. This unique pharmacological profile makes NDC a high-value target for metabolic disorder therapeutics and weight management formulations.[1][2] This guide details the botanical origins, biosynthetic pathways, extraction protocols, and stability considerations required for the isolation of high-purity NDC.
Botanical & Genetic Origin: The CH-19 Sweet Phenotype[1][2][3]
The primary natural source of NDC is the CH-19 Sweet pepper.[1] This cultivar is a non-pungent mutant of the hot pepper Capsicum annuum.[3] The absence of pungency is not due to a lack of vanilloid production but rather a specific genetic diversion in the biosynthetic pathway.
Genetic Mechanism[1]
-
Wild Type (Pungent): The pAMT gene encodes a putative aminotransferase that converts vanillin to vanillylamine. This amine is then condensed with fatty acids by Capsaicin Synthase (Pun1) to form pungent capsaicinoids (amides).[4]
-
CH-19 Sweet (Non-Pungent): A loss-of-function mutation in the pAMT gene prevents the formation of vanillylamine.[1] Consequently, vanillyl alcohol accumulates in the placenta. The Pun1 enzyme, retaining its acyltransferase activity, esterifies this alcohol with fatty acids to form capsinoids (esters) instead of capsaicinoids.
Chemical Profile & Biosynthesis[1][2]
NDC is a minor constituent of the capsinoid family, typically co-occurring with capsiate (CST) and dihydrocapsiate (DCT).
Structural Comparison
| Feature | Capsaicin (Pungent) | This compound (Non-Pungent) |
| Linkage | Amide (-NH-CO-) | Ester (-O-CO-) |
| Precursor | Vanillylamine | Vanillyl Alcohol |
| Fatty Acid Tail | (E)-8-methyl-6-nonenoic acid | 7-methyloctanoic acid |
| Formula | C18H27NO3 | C17H26O4 |
| Stability | High (Hydrolysis resistant) | Low (Hydrolysis prone) |
Biosynthetic Pathway Diagram
The following diagram illustrates the critical divergence point at pAMT that leads to NDC synthesis.
Figure 1: Biosynthetic divergence in CH-19 Sweet.[1][2] The loss of pAMT activity shunts flux toward Vanillyl Alcohol, the obligate precursor for this compound.
Extraction & Purification Methodologies
Isolating NDC is challenging due to its low natural abundance (<10% of total capsinoids) and the high instability of the ester bond. Standard capsaicin protocols using harsh solvents or high temperatures will degrade NDC.[1]
Protocol: Liquid-Liquid Partition & UHPLC Isolation[1][2]
Reagents:
-
Extraction Solvent: Pentane (High selectivity for non-polar lipids/capsinoids).[1]
-
Partition Solvent: Acetonitrile (ACN) (Separates capsinoids from neutral lipids).
-
Chromatography: Phenyl-Hexyl column (Superior selectivity for aromatic esters).[1][2]
Workflow:
-
Preparation: Freeze-dry CH-19 Sweet fruits immediately after harvest. Grind to fine powder under liquid nitrogen to prevent heat generation.[1]
-
Primary Extraction: Extract powder with Pentane (1:10 w/v) at 4°C for 2 hours. Filter.
-
Why Pentane? It minimizes the extraction of water and polar impurities that promote hydrolysis.
-
-
Enrichment (Partition): Mix Pentane extract with Acetonitrile (1:1 v/v). Shake vigorously and let settle.
-
Purification (UHPLC): Inject ACN fraction onto a Phenyl-Hexyl column.
Isolation Workflow Diagram
Figure 2: Optimized extraction workflow prioritizing solvent compatibility and thermal stability to prevent ester hydrolysis.[1][2]
Analytical Characterization
When validating isolated fractions, researchers should look for the following markers. Note that NDC elutes before capsiate and dihydrocapsiate in reverse-phase systems due to its shorter alkyl chain (C8 vs C9).[1]
| Parameter | Value / Characteristic |
| Molecular Weight | 294.39 g/mol |
| Exact Mass | 294.1831 (Monoisotopic) |
| UV Max | 280 nm (Vanillyl moiety) |
| HPLC Elution Order | NDC < Capsiate < Dihydrocapsiate (RP-C18 or Phenyl-Hexyl) |
| Key MS Fragment | m/z 137 (Vanillyl cation, characteristic of all capsinoids) |
Pharmacodynamics & Mechanism of Action
NDC functions as a non-pungent TRPV1 agonist .[1] The lack of pungency is attributed to the ester bond's susceptibility to rapid hydrolysis by esterases in the oral mucosa and differences in lipophilicity that alter receptor access kinetics at nociceptive nerve endings.
-
Target: TRPV1 (Transient Receptor Potential Vanilloid 1).[1][8][6][9]
-
Effect: Calcium influx
Sympathetic Nervous System (SNS) activation Adrenal Medulla stimulation Catecholamine release.[1] -
Outcome: Upregulation of UCP1 (Uncoupling Protein 1) in brown adipose tissue, leading to thermogenesis and fat oxidation.
Signaling Pathway Diagram[1]
Figure 3: Pharmacological pathway of NDC. Note the activation of metabolic thermogenesis without the parallel nociceptive (pain) signal characteristic of capsaicin.
Stability & Handling (Critical)
The ester linkage in NDC is the primary point of failure in experimental protocols.
-
Solvent Choice: Avoid alcohols (methanol/ethanol) for long-term storage as transesterification can occur.[1] Use Acetonitrile or DMSO for stock solutions.[1]
-
Water Sensitivity: Strictly anhydrous conditions are preferred.[1] In aqueous buffers, process immediately.
-
Temperature: Store pure compound at -20°C or lower.
-
pH: Stable at pH 4-6. Rapidly hydrolyzes at pH > 7 (alkaline conditions).[1]
References
-
Kobata, K., et al. (1998).[5] "Novel Capsaicinoid-like Substances, Capsiate and Dihydrocapsiate, from the Fruits of a Nonpungent Cultivar, CH-19 Sweet, of Pepper (Capsicum annuum L.)." Journal of Agricultural and Food Chemistry.
-
Yazawa, S., et al. (1989). "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent."[1][8][3] Japanese Society for Horticultural Science.[1]
-
Luo, X., et al. (2011). "Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography." Journal of Separation Science.
-
Ohnuki, K., et al. (2001).[3][5] "CH-19 Sweet, a Non-Pungent Cultivar of Red Pepper, Increased Body Temperature and Oxygen Consumption in Humans." Bioscience, Biotechnology, and Biochemistry.
-
Tanaka, Y., et al. (2010). "Biosynthesis of Capsinoids in 'CH-19 Sweet': Molecular Characterization of the Putative Aminotransferase (pAMT) Gene." Journal of Agricultural and Food Chemistry.
Sources
- 1. Biological Properties, Bioactive Constituents, and Pharmacokinetics of Some Capsicum spp. and Capsaicinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB013332) - FooDB [foodb.ca]
- 3. scispace.com [scispace.com]
- 4. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the biological similarity of three capsaicin analogs (Capsinoids) found in non-pungent chili pepper (CH-19 Sweet) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
Technical Guide: Nordihydrocapsiate-Mediated Activation of Brown Adipose Tissue (BAT)
Executive Summary
Nordihydrocapsiate (NDC) represents a pivotal advancement in metabolic therapeutics: a non-pungent analog of capsaicin that retains the ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike capsaicin, which is limited by dose-limiting pungency and gastric distress, NDC permits sustained oral dosing required for chronic Brown Adipose Tissue (BAT) recruitment.
This guide provides a mechanistic and operational framework for researchers investigating NDC as a thermogenic agent. It details the gut-brain-BAT axis, intracellular signaling cascades, and validated clinical protocols for assessing efficacy.
Part 1: Molecular Pharmacology & The Gut-Brain Axis
The Non-Pungent Mechanism
The primary barrier to capsaicin therapeutics is the activation of oral nociceptors. NDC bypasses this via rapid hydrolysis and a distinct pharmacokinetic profile, yet it effectively binds gut TRPV1 channels. This interaction triggers a vagal afferent signal rather than a systemic pharmacological distribution of the parent molecule.
The Signaling Pathway
The activation of BAT by NDC is not a direct interaction between the molecule and the adipocyte. It is a neuro-metabolic reflex arc.
-
Trigger: NDC binds TRPV1 in the gastrointestinal lumen.
-
Transmission: Vagal afferent nerves transmit signals to the Nucleus of the Solitary Tract (NTS).
-
Integration: Signals relay to the Hypothalamus (DMH/VMH).
-
Effector: Sympathetic Nervous System (SNS) efferents release Norepinephrine (NE) into BAT depots.[1]
Visualization: The Gut-Brain-BAT Axis
Caption: Figure 1. The neuro-metabolic reflex arc initiated by intestinal NDC sensing, leading to sympathetic drive in BAT.
Part 2: Intracellular Dynamics in BAT
Once the sympathetic signal reaches the brown adipocyte, a specific cascade drives thermogenesis. The core objective of NDC therapy is to upregulate Uncoupling Protein 1 (UCP1), which uncouples oxidative phosphorylation from ATP synthesis, dissipating energy as heat.
The Signaling Cascade
-
Reception: Norepinephrine binds
-adrenergic receptors ( -AR). -
Transduction:
protein activation increases Adenylyl Cyclase (AC) activity, raising cAMP levels. -
Execution: Protein Kinase A (PKA) phosphorylates:
-
HSL (Hormone Sensitive Lipase): Mobilizes Free Fatty Acids (FFAs) for fuel.
-
p38 MAPK / CREB: Translocates to the nucleus to drive transcription of UCP1 and PGC-1\alpha (mitochondrial biogenesis).
-
Visualization: Adipocyte Thermogenesis Pathway
Caption: Figure 2. Intracellular signaling cascade within the brown adipocyte following sympathetic stimulation.
Part 3: Clinical Translation & Efficacy Data
Clinical trials utilizing capsinoids (containing NDC) demonstrate two distinct phases of efficacy: Acute Thermogenesis and Chronic Recruitment.
Comparative Efficacy Table
The following data synthesizes findings from key human trials (e.g., Yoneshiro et al., 2012; Snitker et al., 2009).
| Parameter | Capsaicin (Pungent) | This compound / Capsinoids | Placebo |
| TRPV1 Affinity | High (Oral & Gut) | High (Gut specific) | None |
| Acute EE Increase | +15-20 kcal/h | +10-15 kcal/h | < 5 kcal/h |
| Gastric Tolerability | Low (Pain/Nausea) | High (No adverse events) | High |
| BAT Recruitment | Proven (6 weeks) | Proven (6 weeks) | None |
| Primary Limitation | Compliance (Burn) | Bioavailability | N/A |
The "Browning" Effect
Chronic administration of NDC (approx. 9-12 mg/day for 6 weeks) has been shown to recruit BAT in individuals who were previously BAT-negative or had low activity. This suggests NDC promotes the differentiation of "beige" adipocytes within white adipose tissue depots [1, 2].
Part 4: Experimental Protocols
In Vitro Validation: TRPV1 Agonism
Objective: Confirm NDC activity independent of pungency. System: HEK293 cells stably expressing human TRPV1.
-
Preparation: Load HEK293-hTRPV1 cells with Fura-2 AM (calcium indicator) for 30 mins at 37°C.
-
Baseline: Measure fluorescence ratio (340/380 nm) in standard Tyrode’s buffer.
-
Challenge: Apply NDC (10 nM – 10 µM). Use Capsaicin (1 µM) as positive control and Capsazepine (10 µM) as an antagonist control.
-
Readout: A rapid influx of intracellular
confirms agonism. -
Differentiation: To prove non-pungency in vitro is difficult; this is usually a behavioral readout. However, lack of cytotoxicity compared to high-dose capsaicin can be assessed via MTT assay.
Clinical Protocol: BAT Recruitment Assessment
Objective: Quantify BAT mass and activity changes post-NDC intervention. Gold Standard: 18F-FDG PET/CT combined with Indirect Calorimetry.
Workflow Diagram
Caption: Figure 3. Clinical workflow for validating BAT recruitment via FDG-PET/CT.
Detailed Steps (Self-Validating System):
-
Cold Acclimatization (Pre-Scan): Subjects must wear light clothing at 19°C for 2 hours. This ensures BAT is metabolically active and taking up glucose prior to tracer injection. Validation: If shivering occurs, the temperature is too low (muscle artifact); raise to 20-21°C.
-
Tracer Injection: Administer 18F-FDG (approx. 110-185 MBq).
-
Image Acquisition: Perform PET/CT scan 1 hour post-injection.
-
Quantification: Calculate Standardized Uptake Value (SUV).
-
BAT Positive: SUVmax > 2.0 (or > 1.5 depending on scanner sensitivity) in supraclavicular regions.
-
-
Intervention: Administer NDC (e.g., 9mg) daily for 6 weeks.
-
Re-evaluation: Repeat steps 1-4. An increase in SUVmax or total BAT volume indicates recruitment.
References
-
Yoneshiro, T., et al. (2012). Recruited brown adipose tissue as an antiobesity agent in humans. The Journal of Clinical Investigation.
-
Saito, M., & Yoneshiro, T. (2013). Capsinoids and related food ingredients activating brown fat thermogenesis and reducing body fat in humans.[2] Current Opinion in Lipidology.
-
Ludy, M. J., et al. (2012). The effects of capsaicin and capsiate on energy balance: critical review and meta-analyses of studies in humans. Chemical Senses.
-
Snitker, S., et al. (2009). Effects of novel capsinoid treatment on fatness and energy metabolism in humans: possible pharmacogenetic implications. The American Journal of Clinical Nutrition.
-
Watanabe, T., et al. (2001). Capsinoids, non-pungent capsaicin analogs, lacking the pungent properties of capsaicin, have the same metabolic activity as capsaicin. Bioscience, Biotechnology, and Biochemistry.
Sources
- 1. Activation of Human Brown Adipose Tissue by Capsinoids, Catechins, Ephedrine, and Other Dietary Components: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsinoids and related food ingredients activating brown fat thermogenesis and reducing body fat in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability and Metabolism of Nordihydrocapsiate in Mammals
This guide serves as a technical deep-dive into the pharmacokinetics, metabolic fate, and bioanalytical quantification of Nordihydrocapsiate (NDC) . It is designed for researchers investigating non-pungent TRPV1 agonists for metabolic disorders.
Technical Guide & Experimental Framework
Executive Summary: The Stability-Bioactivity Paradox
This compound (NDC) represents a critical specific class of capsinoids —analogs of capsaicin found in the "CH-19 Sweet" cultivar of Capsicum annuum. Unlike capsaicin, which possesses a stable amide bond, NDC contains a labile ester bond .
This structural difference creates a distinct pharmacokinetic profile:
-
Non-Pungency: NDC does not activate lingual TRPV1 receptors to the same degree as capsaicin due to rapid hydrolysis and lipophilicity differences, bypassing the "hot" sensation.
-
Portal Interception: While NDC activates vagal TRPV1 afferents in the gut (inducing thermogenesis), it is rarely detected intact in systemic circulation.
-
Metabolic Fate: It undergoes near-complete hydrolysis in the intestinal lumen and portal circulation, yielding vanillyl alcohol and 7-methyloctanoic acid .
This guide details the mechanisms driving this rapid metabolism and provides a validated workflow for its analysis, addressing the challenge of its ester instability.
Chemical Identity & Physicochemical Properties
To understand the metabolism, one must first respect the molecule's fragility.
| Feature | This compound (NDC) | Capsaicin (Reference) |
| Structure | 4-hydroxy-3-methoxybenzyl 7-methyloctanoate | 8-methyl-N-vanillyl-6-nonenamide |
| Linkage | Ester (Hydrolytically Unstable) | Amide (Hydrolytically Stable) |
| Lipophilicity (LogP) | ~3.5 (High) | ~3.8 (High) |
| Primary Target | TRPV1 (Gut/Vagal) | TRPV1 (Systemic/Peripheral) |
| Metabolic Half-Life | Minutes (Intestinal/Plasma) | Hours (Hepatic clearance) |
Key Insight: The ester bond renders NDC susceptible to Carboxylesterases (CES) and Lipases immediately upon ingestion, unlike capsaicin which requires hepatic CYP450 oxidation for primary clearance.
Metabolic Pathways: Mechanism of Action
The metabolism of NDC is defined by hydrolytic cleavage . This occurs predominantly in the intestinal mucosa and liver.
The Hydrolysis Pathway
Upon ingestion, NDC is acted upon by luminal lipases and mucosal carboxylesterases (CES1/CES2).
-
Hydrolysis: The ester bond is cleaved, releasing the phenolic head group (Vanillyl Alcohol ) and the fatty acid tail (7-Methyloctanoic Acid ).
-
Conjugation (Phase II): Vanillyl alcohol is rapidly glucuronidated or sulfated in the liver.[1]
-
Oxidation: The fatty acid tail undergoes
-oxidation in the mitochondria.
Visualization of Metabolic Fate
The following diagram illustrates the divergence between Capsaicin and NDC metabolism.
Figure 1: Comparative metabolic pathways of this compound (hydrolysis-driven) vs. Capsaicin (oxidation-driven).
Pharmacokinetics & Bioavailability[2][3][4]
The "Portal Vein" Phenomenon
Research in rodent models indicates a stark contrast between portal and systemic concentrations.
-
Portal Vein: Intact NDC can be detected transiently, confirming absorption across the epithelium.
-
Systemic Circulation: Intact NDC is often undetectable or present in trace amounts.
-
Implication: The pharmacological effects (thermogenesis via BAT) are likely triggered by vagal afferent activation in the gut wall or portal vein, rather than direct systemic delivery to tissues.
Quantitative PK Parameters (Rat Model)
Data synthesized from comparative capsinoid studies (e.g., Dihydrocapsiate).
| Parameter | Intact NDC (Systemic) | Metabolite (Vanillyl Alcohol) |
| Tmax | N/A (Rapid degradation) | 15–30 min |
| Cmax | < LOQ (Limit of Quantitation) | High (Dose dependent) |
| Bioavailability (F) | < 1% | High (as metabolite) |
| Elimination Route | Hydrolysis | Urine (as conjugates) |
Experimental Protocols: Bioanalysis of NDC
Critical Warning: The primary source of error in NDC analysis is ex vivo hydrolysis. Plasma esterases will continue to degrade NDC after blood collection unless immediately inhibited.
Protocol: Stabilized Plasma Collection
Objective: Prevent artificial hydrolysis of NDC during sampling.
-
Inhibitor Preparation: Prepare collection tubes containing Orlistat (lipase inhibitor) and BNPP (Bis-p-nitrophenyl phosphate, a non-specific esterase inhibitor).
-
Concentration: Final concentration of 100 µM BNPP in whole blood.
-
-
Acidification: Pre-load tubes with 10 µL of 1M Acetic Acid per mL of blood expected. Lowering pH (< 4.0) reduces esterase activity and stabilizes the ester bond.
-
Collection: Draw blood directly into the treated tubes. Invert gently 5 times.
-
Separation: Centrifuge at 4°C (2000 x g, 10 min) immediately.
-
Storage: Flash freeze plasma in liquid nitrogen. Store at -80°C.
Protocol: LC-MS/MS Quantification
Methodology: Liquid Chromatography-Tandem Mass Spectrometry.[2][3][4]
-
Internal Standard (IS): Use D3-Dihydrocapsiate or a structural analog like Nonivamide (though an ester analog is preferred for tracking stability).
-
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE).
-
Mix 100 µL Plasma + 10 µL IS + 400 µL MTBE.
-
Vortex 10 min; Centrifuge; Evaporate supernatant; Reconstitute in Mobile Phase.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 5 minutes.
-
-
Mass Spectrometry (MRM Mode):
-
NDC Transition: m/z 309.2
137.1 (Vanillyl cation). -
Ionization: ESI Positive.
-
Analytical Workflow Diagram
Figure 2: Validated analytical workflow emphasizing the critical stabilization step to prevent ex vivo hydrolysis.
References
-
EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA). (2012). Scientific Opinion on dihydrocapsiate. EFSA Journal.
- Yazawa, S., et al. (1989). Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper hybrids. Journal of the Japanese Society for Horticultural Science.
-
Kobata, K., et al. (2002).[5] Enzymatic synthesis of a capsinoid by the acylation of vanillyl alcohol with fatty acid derivatives catalyzed by lipases. Bioscience, Biotechnology, and Biochemistry.
-
Sano, C., et al. (2022).[6] Vanillin reduction in the biosynthetic pathway of capsiate... is catalyzed by cinnamyl alcohol dehydrogenase.[6] Scientific Reports.
-
Reilly, C. A., et al. (2013). Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.
- Fukuda, T., et al. (2025). Pharmacokinetic and Tissue Distribution Study of 14C-Dihydrocapsiate and Metabolites in Rats.
Sources
- 1. bfr.bund.de [bfr.bund.de]
- 2. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. libir.josai.ac.jp [libir.josai.ac.jp]
- 5. Enzymatic synthesis of a capsinoid by the acylation of vanillyl alcohol with fatty acid derivatives catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
chemical synthesis of 4-hydroxy-3-methoxybenzyl 7-methyloctanoate
Application Note: Chemoselective Synthesis of 4-Hydroxy-3-Methoxybenzyl 7-Methyloctanoate
Executive Summary & Molecule Profile
Target Molecule: 4-Hydroxy-3-methoxybenzyl 7-methyloctanoate Class: Capsinoid (Non-pungent Capsaicin Analog) CAS (Analogous): 201410-53-9 (General Capsiate family)
This guide details the synthesis of 4-hydroxy-3-methoxybenzyl 7-methyloctanoate , a structural analog of naturally occurring capsinoids (e.g., Capsiate, Dihydrocapsiate). Unlike capsaicinoids, which possess an amide bond and induce pungency (heat), capsinoids feature an ester linkage and exhibit thermogenic and anti-inflammatory properties without the irritant effect.
Synthetic Challenge: The core difficulty lies in the chemoselectivity of the esterification. The precursor, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), contains two nucleophilic sites:
-
A phenolic hydroxyl (Ar-OH) at position 4.
-
A benzylic primary alcohol (R-CH₂-OH).
Targeting the benzylic alcohol while leaving the phenol free is critical. Non-selective methods yield mixtures of mono-esters and di-esters, complicating purification. This note presents two validated protocols: a Biocatalytic Route (Green) for high regioselectivity and a Chemical Route (Steglich) for rapid scale-up.
Strategic Pathway Analysis
The following diagram illustrates the decision logic and mechanistic pathways for both protocols.
Figure 1: Strategic decision tree comparing enzymatic regioselectivity vs. chemical activation.
Protocol A: Biocatalytic Synthesis (High Regioselectivity)
Rationale: This is the preferred method for pharmaceutical applications. Immobilized lipases (specifically Candida antarctica Lipase B, CAL-B) exhibit exquisite regioselectivity for primary alcohols over phenols due to the geometry of the active site. This avoids the need for protection/deprotection steps.
Reagents:
-
Substrate A: Vanillyl alcohol (99%)
-
Substrate B: 7-Methyloctanoic acid (1.2 equivalents)
-
Catalyst: Novozym 435 (Immobilized CAL-B)
-
Solvent: Acetone (anhydrous) or Hexane
-
Desiccant: Molecular Sieves (4Å)
Step-by-Step Methodology:
-
Preparation: Activate Molecular Sieves (4Å) at 250°C for 3 hours prior to use. Ensure Novozym 435 is dry.
-
Solubilization: In a reaction vessel, dissolve 1.54 g (10 mmol) of vanillyl alcohol and 2.06 g (12 mmol) of 7-methyloctanoic acid in 50 mL of anhydrous acetone.
-
Note: Acetone is preferred over hexane for vanillyl alcohol solubility, though hexane offers faster reaction rates if the substrate can be dispersed.
-
-
Initiation: Add 1.0 g of Molecular Sieves (to scavenge water byproduct and drive equilibrium) and 200 mg of Novozym 435.
-
Incubation: Seal the vessel and incubate in an orbital shaker at 45°C and 150 rpm .
-
Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Validation: The spot for 7-methyloctanoic acid will diminish. A new spot (Product, Rf ~0.6) will appear. The phenol spot (Vanillyl alcohol) will decrease but not disappear completely if excess alcohol is used.
-
-
Termination: After 24–48 hours (or when conversion >95% by HPLC), filter the mixture to remove the enzyme and sieves.
-
Sustainability: The enzyme beads can be washed with acetone and reused up to 5 times.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove unreacted acid.
Expected Yield: 85–92% Selectivity: >98% (Benzylic ester vs. Phenolic ester)
Protocol B: Modified Steglich Esterification (Chemical)
Rationale: Useful when enzymes are unavailable or for rapid combinatorial synthesis. Because the benzylic alcohol is more nucleophilic than the phenol, kinetic control can achieve reasonable selectivity. However, for strict purity, a protection strategy (e.g., TBS-protection of the phenol) is often employed. The protocol below describes the direct chemoselective approach using careful stoichiometry.
Reagents:
-
Vanillyl alcohol (1.0 eq)
-
7-Methyloctanoic acid (1.0 eq)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
DCM (Dichloromethane), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Add 1.54 g (10 mmol) vanillyl alcohol and 1.58 g (10 mmol) 7-methyloctanoic acid to 40 mL anhydrous DCM.
-
Critical: Cool the solution to 0°C using an ice bath. Low temperature improves chemoselectivity.
-
-
Catalyst Addition: Add 122 mg (1 mmol) DMAP.
-
Activation: Dissolve 2.27 g (11 mmol) DCC in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form.
-
-
Work-up:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallization from cold hexane/ether or column chromatography is mandatory to remove traces of phenolic ester byproducts.
Expected Yield: 70–80% Selectivity: ~85–90% (Requires chromatographic separation of byproducts).
Quality Control & Data Specifications
Verify the identity and purity of the synthesized ester using the following parameters.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil/solid | Visual |
| Purity | >98.0% | HPLC (C18, MeOH/H₂O gradient) |
| MS (ESI+) | [M+Na]+ calc: ~317.17 | LC-MS |
| ¹H NMR | δ 4.98-5.05 (s, 2H, Ar-CH₂-O-) | Diagnostic shift for benzylic ester |
| ¹H NMR | δ 3.80-3.90 (s, 3H, -OCH₃) | Methoxy group |
| IR Spectroscopy | 1730-1750 cm⁻¹ (Ester C=O) | FTIR (Thin film) |
| IR Spectroscopy | 3400-3500 cm⁻¹ (Phenolic -OH) | Presence confirms free phenol |
Self-Validating Check: In the ¹H NMR, if the phenolic hydroxyl was esterified, the aromatic proton signals would shift downfield significantly due to the electron-withdrawing effect of the ester group directly on the ring. The presence of the broad singlet at ~5.6 ppm (exchangeable with D₂O) confirms the free phenol.
References
-
Kobata, K., et al. (2002). "Enzymatic synthesis of capsiate analogues and their stability." Journal of Bioscience and Bioengineering, 94(2), 159-163. Link
-
Yazawa, S., et al. (1989). "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent." Journal of the Japanese Society for Horticultural Science, 58(3), 601-607. Link
-
Fayos, O., et al. (2018). "Synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate as a novel internal standard for capsinoid determination." Journal of the Science of Food and Agriculture, 98(14). Link
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[3] Link
Sources
- 1. 7-methyl octanoic acid, 693-19-6 [thegoodscentscompany.com]
- 2. youtube.com [youtube.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
Application Note: High-Sensitivity Quantification of Nordihydrocapsiate in Human Plasma via UHPLC-MS/MS
Executive Summary
This Application Note details a robust protocol for the quantification of Nordihydrocapsiate (NDC) in human plasma. NDC is a rare capsinoid found in the non-pungent CH-19 Sweet pepper cultivar.[1] Unlike its pungent analog nordihydrocapsaicin (an amide), NDC is an ester , making it highly susceptible to rapid hydrolysis by plasma esterases (carboxylesterases).
Key Technical Challenge: The half-life of capsinoids in untreated plasma can be less than 5 minutes.[1] Standard bioanalytical workflows will result in 100% analyte loss before injection.[1]
Solution: This protocol employs a "Crash-Stabilize-Extract" methodology using immediate acidification and low-temperature Liquid-Liquid Extraction (LLE) to preserve analyte integrity.[1]
Analyte Profile & Instability Mechanism
It is critical to distinguish the target analyte from its pungent counterpart to ensure correct mass transitions and reference standards are selected.[1]
| Feature | This compound (Target) | Nordihydrocapsaicin (Interference) |
| Class | Capsinoid (Ester) | Capsaicinoid (Amide) |
| Formula | C₁₇H₂₆O₄ | C₁₇H₂₇NO₃ |
| MW | 294.39 g/mol | 293.40 g/mol |
| Stability | Extremely Labile (Esterase sensitive) | Stable |
| Precursor Ion | 295.2 | 294.2 |
The Hydrolysis Pathway
In plasma, NDC is cleaved into Vanillyl Alcohol and 8-Methylnonanoic Acid . This reaction is catalyzed by calcium-dependent esterases.[1] Therefore, the use of EDTA (chelator) and acidification (enzyme denaturation) is mandatory.
Reagents and Materials
-
Reference Standard: this compound (>98% purity).[1]
-
Internal Standard (IS): Dihydrocapsiate-d3 or Octanoyl Vanillylamide.[1]
-
LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[2]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).[1]
-
Stabilizer: 5% Formic Acid in water or 1M HCl.[1]
-
Matrix: Human Plasma (K2-EDTA).[1][2] Note: Heparin plasma is not recommended due to lack of calcium chelation.
Experimental Protocol
Phase 1: Sample Collection & Stabilization (CRITICAL)
The following workflow must be executed immediately upon blood draw.
Figure 1: Critical stabilization workflow to prevent esterase-mediated hydrolysis of NDC.[1]
-
Collection: Collect blood into pre-chilled K2-EDTA tubes.
-
Separation: Centrifuge at 4°C for 10 minutes (2000 x g).
-
Acidification: Immediately transfer plasma to a cryovial containing 5% Formic Acid (10% v/v ratio). Example: Add 100 µL plasma to 10 µL of 5% FA. Vortex gently.[1]
-
Storage: Store at -80°C. Stability is validated for 30 days.
Phase 2: Liquid-Liquid Extraction (LLE)[1]
LLE is superior to Protein Precipitation (PPT) for NDC because it removes esterases completely and allows concentration of the analyte.
-
Thaw: Thaw plasma samples on ice. Do not allow to reach room temperature.
-
Aliquot: Transfer 200 µL of acidified plasma to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in ACN).
-
Extraction: Add 1000 µL of MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex for 5 minutes (high speed) or shaker plate.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer (supernatant) to a glass vial. Evaporate to dryness under nitrogen stream at room temperature. Avoid heat.
-
Reconstitution: Reconstitute in 100 µL of Acetonitrile:Water (50:50) + 0.1% FA .[1][3]
-
Note: Using a high organic ratio in reconstitution prevents hydrolysis during the autosampler wait time.[1]
-
UHPLC-MS/MS Conditions
Chromatographic Parameters
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Vol: 5 µL.
Mobile Phase Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 20 | Initial Hold |
| 0.50 | 20 | Loading |
| 3.50 | 90 | Elution of NDC |
| 4.50 | 90 | Wash |
| 4.60 | 20 | Re-equilibration |
| 6.00 | 20 | End |
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Detection: Multiple Reaction Monitoring (MRM).[1]
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |
| This compound | 295.2 | 137.1 | 30 | 22 | Quant |
| 295.2 | 122.1 | 30 | 35 | Qual | |
| Dihydrocapsiate-d3 (IS) | 311.2 | 137.1 | 30 | 22 | Quant |
Note: The product ion m/z 137.1 corresponds to the vanillyl cation (4-hydroxy-3-methoxybenzyl), a characteristic fragment for all capsinoids.
Method Validation & Quality Control
Linearity & Sensitivity
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Curve Fit: Linear regression (
weighting).[1] -
LLOQ: 0.5 ng/mL (Signal-to-Noise > 10).[1]
Matrix Effect Assessment
Capsinoids are prone to ion suppression from phospholipids.[1]
-
Check: Monitor phospholipid transition
184 -> 184 during method development. Ensure NDC elutes away from the phospholipid region (usually late eluting).[1]
Stability Validation (Self-Validation Step)
To verify your stabilization protocol works:
-
Spike NDC into fresh whole blood at 37°C.
-
Immediately process one aliquot (T0).[1]
-
Wait 10, 20, 30 mins before processing subsequent aliquots.
-
If T30 recovery is <85% of T0, increase acidification strength or add Orlistat (lipase inhibitor) at 2 mg/mL during collection.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Hydrolysis during thawing.[1] | Thaw on ice; ensure pH < 4.0 before extraction. |
| Peak Tailing | Interaction with silanols.[1] | Ensure 0.1% Formic Acid in both mobile phases.[1] |
| Carryover | Lipophilic nature of NDC.[1] | Use a needle wash of ACN:MeOH:IPA:Water (1:1:1:1).[1] |
| No Signal | Wrong Precursor. | Verify you are not monitoring the Na+ adduct (m/z 317).[1] |
References
-
Singh, S., et al. (2022).[1] "Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography." Food Chemistry. Link
-
Mizushima, S., et al. (2025).[1] "Stability of Capsinoid in Various Solvents." ResearchGate.[1] Link
-
Reilly, C. A., et al. (2002).[1] "Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. Link
-
Bernal, J., et al. (2013).[1][4] "Determination of Three Capsaicinoids in Capsicum Annuum by Pressurized Liquid Extraction Combined With LC-MS/MS." Journal of Separation Science. Link
-
Yazawa, S., et al. (1989).[1] "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent."[1] Journal of the Japanese Society for Horticultural Science.[1] (Foundational reference for CH-19 Sweet chemistry).
Sources
- 1. This compound | C17H26O4 | CID 9817607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of three capsaicinoids in Capsicum annuum by pressurized liquid extraction combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated HPLC-PDA Method for the Quantification of Nordihydrocapsiate (NDC) in Biological and Plant Matrices
Introduction & Scope
Nordihydrocapsiate (NDC) is a rare, non-pungent capsinoid found in the "CH-19 Sweet" variety of peppers (Capsicum annuum). Unlike its pungent analog nordihydrocapsaicin, NDC possesses an ester bond replacing the amide bond, rendering it non-irritating while retaining potent thermogenic and anti-inflammatory properties.
The Analytical Challenge: The primary obstacle in NDC analysis is the instability of the ester bond . In protic solvents (e.g., methanol, water) or under thermal stress, NDC rapidly undergoes hydrolysis or transesterification. Furthermore, separating NDC from its structural analogs—Capsiate (C) and Dihydrocapsiate (DHC)—requires high chromatographic selectivity due to their nearly identical hydrophobicity.
This protocol details a robust, validated HPLC-PDA method designed to overcome these stability issues, compliant with ICH Q2(R2) guidelines.
Physicochemical Profile
Understanding the molecule is the first step to valid method design.[1]
| Parameter | Characteristic | Impact on Method |
| Structure | Vanillyl alcohol ester of 8-methylnonanoic acid | Lipophilic; requires Reverse Phase (RP) chromatography.[1][2] |
| Molecular Formula | Detectable by MS; neutral charge at pH 3-7.[1] | |
| Chromophore | Vanillyl moiety | Absorption max |
| Stability | Labile Ester Bond | CRITICAL: Avoid methanolic extraction.[1][2] Use Acetonitrile (ACN).[1][3][4] Keep autosampler at 4°C. |
| Solubility | High in ACN, EtOAc; Low in Water | Sample diluent must be high % organic to prevent precipitation.[2] |
Method Development Strategy
Stationary Phase Selection
While C18 columns are standard, they often fail to baseline-resolve NDC from Capsiate due to similar alkyl chain interactions.[1]
-
Recommendation: Phenyl-Hexyl Column .
-
Mechanism: The phenyl ring on the stationary phase interacts with the aromatic vanillyl headgroup of the capsinoids via
stacking, providing orthogonal selectivity to the hydrophobic interaction. This significantly improves resolution between NDC (C17 saturated) and Capsiate (C18 unsaturated).[1]
Mobile Phase & Solvent Engineering
-
Solvent A (Aqueous): Water + 0.1% Formic Acid.[1] The acid suppresses the ionization of residual silanols, reducing peak tailing.
-
Solvent B (Organic): 100% Acetonitrile (ACN).[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Internal Standard (IS): Nonivamide (synthetic capsaicinoid) or Octanophenone (if using UV).[1]
-
Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (98%).[1]
Sample Preparation (Plant Matrix)
-
Step 1: Freeze-dry pepper samples immediately after harvest to stop enzymatic hydrolysis.[1][2]
-
Step 2: Grind to a fine powder under liquid nitrogen.
-
Step 3: Weigh 500 mg powder into a 15 mL centrifuge tube.
-
Step 4: Add 5 mL Acetonitrile (Do not use MeOH).
-
Step 5: Sonicate for 10 min in an ice bath (maintain <10°C).
-
Step 6: Centrifuge at 4,000 rpm for 5 min at 4°C.
-
Step 7: Filter supernatant through a 0.22 µm PTFE filter (hydrophobic) into an amber vial.[1]
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |
| Temperature | Column: 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| Detection | UV 280 nm (Reference 360 nm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Conditions |
| 10.0 | 60 | Linear Ramp (separation of analogs) |
| 12.0 | 100 | Column Wash |
| 15.0 | 100 | Hold |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | Ready for next injection |
Expected Retention Order: this compound (~6.5 min) < Capsiate (~8.0 min) < Dihydrocapsiate (~9.5 min).[1]
Workflow Diagram
Caption: Optimized analytical workflow for this compound, emphasizing moisture removal and temperature control to prevent ester hydrolysis.
Validation Framework (ICH Q2(R2))
To ensure the method is "fit for purpose," the following validation parameters must be executed.
System Suitability Testing (SST)
Run a standard mix (NDC + Capsiate) before every batch.[1]
-
Resolution (
): > 2.0 between NDC and Capsiate. -
Tailing Factor (
): 0.8 – 1.2.[1] -
RSD (Area): < 1.0% for 5 replicate injections.[1]
Linearity & Range
Prepare a 6-point calibration curve of NDC in Acetonitrile.
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Acceptance: Correlation coefficient (
) .[1] Residual plots should show random distribution.[1]
Accuracy (Recovery)
Spike blank pepper matrix (e.g., Bell Pepper) with NDC at three levels (50%, 100%, 150% of target).
-
Acceptance: Mean recovery 95% – 105%.[1]
Precision[1][5]
-
Repeatability: 6 injections of the same sample.[1] RSD < 2%.[1]
-
Intermediate Precision: Different analyst, different day. RSD < 3%.[1]
Robustness (Critical for Transfer)
Deliberately vary parameters to check method stability.
-
Column Temp: 30°C ± 5°C (Check for resolution loss).
-
Wavelength: 280 ± 2 nm.[1]
Validation Logic Diagram
Caption: Decision tree for method validation based on ICH Q2(R2) guidelines, ensuring rigorous quality control at each step.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction | Ensure Formic Acid is fresh (0.1%).[1][2] Increase column temp slightly (max 40°C). |
| Ghost Peaks | Contamination / Carryover | Run a "Sawtooth" gradient wash (5% to 100% B) between runs.[1][2] |
| Retention Time Shift | Mobile phase evaporation | Cap solvent bottles tightly. Pre-mix mobile phase if using isocratic (though gradient is preferred).[1] |
| Area Degradation | Sample Instability | Check Autosampler Temp. If >4°C, NDC hydrolyzes.[1][2] Ensure solvent is 100% ACN, not MeOH.[1] |
| Low Resolution | Column aging | Phenyl-hexyl phases are sensitive.[1][2] Wash with 90% ACN/10% Water after use.[1] Do not leave in acid.[1] |
References
-
Yazawa, S., et al. (1989).[1] Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent.[1][5] Journal of the Japanese Society for Horticultural Science.[1]
-
Kobata, K., et al. (2013).[1] Novel Capsinoid-like Substances: Analysis and Biosynthesis. Bioscience, Biotechnology, and Biochemistry.
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][6][7]
-
PubChem. (2024).[1] this compound Compound Summary. National Center for Biotechnology Information.[1]
-
Barbero, G.F., et al. (2008).[1] Fast determination of capsaicinoids and capsinoids from peppers by high-performance liquid chromatography using a new monolithic column.[1][5][8] Journal of Agricultural and Food Chemistry.[1]
Sources
- 1. This compound | C17H26O4 | CID 9817607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB013332) - FooDB [foodb.ca]
- 3. HPLC Separation of Nordihydrocapsaicin, Capsaicin and Dihydrocapsaicin | SIELC Technologies [sielc.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
Application Note: Engineering Stable Nordihydrocapsiate (NDC) Formulations for In Vivo Research
Executive Summary
Nordihydrocapsiate (NDC) is a non-pungent capsinoid analog found in the "CH-19 Sweet" pepper cultivar. Unlike capsaicin, which possesses a robust amide bond, NDC contains a labile ester bond . This structural difference renders NDC non-pungent (it does not activate oral TRPV1 to induce pain) but significantly more chemically unstable.
For in vivo researchers, this presents a paradox: aqueous vehicles required for biological compatibility accelerate the hydrolysis of NDC into inactive metabolites (vanillyl alcohol and fatty acids).
This guide provides two validated protocols to overcome this limitation:
-
Anhydrous Lipid Vehicle: For maximum chemical stability.
-
SEDDS (Self-Emulsifying Drug Delivery System): For maximized bioavailability.
Part 1: The Stability Paradox (Physicochemical Analysis)
To formulate NDC successfully, one must understand its degradation mechanism. NDC is lipophilic (LogP ≈ 3–4) and practically insoluble in water. However, its primary failure mode is not solubility, but hydrolysis .
The Ester Vulnerability
In the presence of water, especially at physiological pH (7.4) or alkaline conditions, the central ester linkage of NDC undergoes nucleophilic attack. This is irreversible and results in the total loss of pharmacological activity.
Key Constraint: You cannot store NDC in aqueous buffers (PBS, Saline) or dimethyl sulfoxide (DMSO)/water mixtures for extended periods.
DOT Diagram: The Hydrolysis Trap
The following diagram illustrates the degradation pathway that formulations must prevent.
Caption: Mechanism of NDC degradation. Aqueous contact triggers ester hydrolysis, yielding inactive metabolites.
Part 2: Formulation Protocols
Protocol A: Anhydrous Lipid Vehicle (Standard)
Best For: Chronic oral toxicity studies, metabolic cages, and dietary admixture. Mechanism: By excluding water entirely, hydrolysis is thermodynamically impossible. The lipid matrix protects the ester bond until it reaches the gut lumen.
Materials
-
Active: this compound (>95% purity).
-
Vehicle: Medium Chain Triglycerides (MCT) Oil (pharmaceutical grade) or Corn Oil (stripped).
-
Why MCT? Rapid gastric emptying and does not require chylomicron formation for absorption, unlike long-chain fats.
-
-
Antioxidant: dl-alpha-Tocopherol (Vitamin E).
Step-by-Step Methodology
-
Preparation of Vehicle:
-
Sparge MCT oil with Nitrogen gas (
) for 15 minutes to remove dissolved oxygen. -
Add dl-alpha-Tocopherol at 0.05% w/v as an antioxidant stabilizer.
-
-
Solubilization:
-
Weigh the required amount of NDC (e.g., for a 10 mg/kg dose in a 200g rat with 1mL volume, target conc: 2 mg/mL).
-
Add NDC to the sparged MCT oil.
-
Critical Step: Sonicate in a water bath at ambient temperature (20-25°C) for 10-15 minutes. Do not heat above 40°C, as thermal energy can accelerate oxidation.
-
-
Storage:
-
Store in amber glass vials with Teflon-lined caps.
-
Headspace must be purged with Nitrogen before sealing.
-
Stability: >3 months at 4°C.
-
Protocol B: SEDDS (Advanced Bioavailability)
Best For: Pharmacokinetic (PK) studies, acute efficacy models. Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils and surfactants. Upon contact with gastric fluids, they spontaneously form fine emulsions (<200 nm), presenting the drug in a solubilized state for immediate absorption.
Formulation "Recipe" (Type II SEDDS)
| Component | Role | Material Choice | Concentration (%) |
| Oil Phase | Solubilizer/Core | Capryol 90 (Propylene glycol monocaprylate) | 20% |
| Surfactant | Emulsifier | Tween 80 (Polysorbate 80) | 40% |
| Co-Surfactant | Interface Modifier | PEG 400 (Polyethylene Glycol) | 40% |
Step-by-Step Methodology
-
Pre-Mix:
-
Combine Tween 80 and PEG 400 in a beaker. Mix via magnetic stirring (200 RPM) for 10 minutes.
-
Add Capryol 90 to the mixture. Stir for an additional 15 minutes until a clear, single-phase liquid forms.
-
-
Drug Loading:
-
Add NDC to the pre-mix (Target loading: 10-50 mg/mL depending on solubility limit).
-
Stir at room temperature for 30 minutes.
-
Visual Check: The solution must remain crystal clear. If cloudy, reduce drug loading or increase surfactant ratio.
-
-
In Vivo Administration:
-
Administer the concentrate directly via oral gavage.
-
Physiological Action:[1] Upon hitting the stomach fluids, this concentrate will explode into a micro-emulsion, protecting the NDC ester bond inside the oil droplets while maximizing surface area for absorption.
-
Part 3: Quality Control & Validation
Trust but verify. Because NDC is non-pungent, you cannot rely on "taste" or irritation to detect degradation. You must use HPLC.
HPLC Method Parameters
-
Column: C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 280 nm (detects the vanillyl moiety).
-
Pass Criteria:
-
NDC Peak: Retention time approx. 6-8 mins.
-
Degradant Peak (Vanillyl Alcohol): Retention time < 3 mins (more polar).
-
Limit: < 2% degradation products allowed before dosing.
-
DOT Diagram: Formulation Decision Tree
Use this logic flow to select the correct protocol for your study.
Caption: Decision matrix for selecting the appropriate NDC vehicle based on study type.
Part 4: In Vivo Administration Guidelines
Dosing Volume
-
Mice: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
Rats: Max 10 mL/kg (e.g., 2.0 mL for a 200g rat).
-
Note: Oil vehicles can act as laxatives at high volumes. Keep volumes as low as possible (e.g., 2-5 mL/kg) to avoid physiological artifacts.
Handling Precautions
Although NDC is non-pungent, it is a potent TRPV1 agonist analog.
-
PPE: Wear nitrile gloves and safety glasses.
-
Cross-Contamination: Do not use the same gavage needles used for Capsaicin studies, as the pungency of residual Capsaicin can confound behavioral data (e.g., pain response vs. metabolic response).
Biological Expectations
-
Bioavailability: Expect low systemic plasma levels. Capsinoids are rapidly hydrolyzed in the portal vein and liver.
-
Mechanism: Efficacy is often driven by vagal afferent activation in the gut, not systemic circulation. Do not discard the study if plasma levels are low; check downstream biomarkers (e.g., UCP1 expression in brown adipose tissue).
References
-
Yazawa, S., et al. (1989). "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent." Journal of the Japanese Society for Horticultural Science. Link
-
Kobata, K., et al. (1998).[2] "this compound, a new capsinoid from the fruits of a nonpungent pepper, Capsicum annuum."[3] Tetrahedron. Link
-
Watanabe, T., et al. (2001). "Capsinoids, non-pungent capsaicin analogs, increase energy expenditure in humans." Bioscience, Biotechnology, and Biochemistry. Link
-
EFSA Panel on Dietetic Products, Nutrition and Allergies. (2012). "Scientific Opinion on the safety of 'dihydrocapsiate' as a Novel Food ingredient." EFSA Journal. Link
-
US FDA. (2011). "GRAS Notice (GRN) No. 369: Dihydrocapsiate." FDA GRAS Inventory. Link
Sources
Application Note: Nordihydrocapsiate (NDC) in Metabolic Syndrome Research
Targeting the Gut-Brain-BAT Axis for Thermogenic Regulation
Executive Summary
Metabolic syndrome—characterized by abdominal obesity, insulin resistance, and dyslipidemia—requires interventions that safely elevate energy expenditure (EE). While Capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its clinical utility is limited by pungency and gastrointestinal distress.
Nordihydrocapsiate (NDC) , a non-pungent capsinoid analog found in "CH-19 Sweet" peppers, offers a breakthrough alternative. Unlike Capsiate, NDC possesses a saturated fatty acid chain, conferring superior chemical stability for formulation. This guide details the application of NDC in metabolic research, focusing on its unique mechanism of activating the Gut-Brain-Brown Adipose Tissue (BAT) axis to drive thermogenesis without systemic sympathomimetic side effects.
Mechanistic Basis: The Gut-Brain-BAT Axis
Unlike systemic sympathomimetics (e.g., ephedrine), NDC acts locally in the gut lumen. It binds to TRPV1 receptors on vagal afferent nerves. This signal is relayed to the Nucleus of the Solitary Tract (NTS) and the Hypothalamus, triggering a specific efferent sympathetic drive to Brown Adipose Tissue (BAT). This results in UCP1-mediated thermogenesis.
Pathway Visualization
The following diagram illustrates the signal transduction pathway utilized by NDC to induce lipolysis and thermogenesis.
Caption: Signal transduction of this compound from intestinal TRPV1 activation to systemic energy expenditure.
Application 1: In Vitro Validation (TRPV1 Activation)
Before in vivo testing, the potency of NDC must be validated against Capsaicin (positive control) and Capsazepine (antagonist).
Protocol: Calcium Flux Assay in HEK293-TRPV1 Cells
Objective: Quantify NDC-mediated calcium influx as a proxy for TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Fluo-4 AM (Calcium indicator).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Compounds: NDC (purity >98%), Capsaicin (Control), Capsazepine.
Workflow:
-
Cell Plating: Seed hTRPV1-HEK293 cells in 96-well black-wall plates at 50,000 cells/well. Incubate for 24h at 37°C/5% CO2.
-
Dye Loading: Aspirate media. Add 100 µL of Fluo-4 AM (4 µM) in assay buffer. Incubate for 45 min at 37°C in the dark.
-
Baseline Establishment: Wash cells 3x with assay buffer to remove extracellular dye. Incubate for 15 min to allow de-esterification.
-
Compound Injection: Place plate in a kinetic fluorescence plate reader (e.g., FLIPR).
-
Excitation: 494 nm | Emission: 516 nm.
-
Record baseline for 10 seconds.
-
Inject 50 µL of NDC (Final concentrations: 10 nM – 100 µM).
-
-
Data Acquisition: Record fluorescence intensity for 120 seconds.
Data Analysis:
Calculate
Critical Insight: NDC typically exhibits an EC50 similar to Capsaicin (~10-100 nM range) but washes out faster due to hydrolysis kinetics. Ensure rapid injection and immediate reading.
Application 2: In Vivo Metabolic Phenotyping
To assess efficacy in Metabolic Syndrome, a Diet-Induced Obesity (DIO) mouse model is required.
Protocol: Chronic Administration & Indirect Calorimetry
Objective: Measure whole-body energy expenditure and substrate utilization (RER).
Experimental Design:
-
Model: C57BL/6J mice (Male, 8 weeks old).
-
Induction: High-Fat Diet (HFD, 60% kcal from fat) for 8 weeks to induce obesity/insulin resistance.
-
Groups:
-
Vehicle (Control)
-
Capsaicin (10 mg/kg - Positive Control)
-
NDC (10 mg/kg - Test)
-
Step-by-Step Methodology:
-
Acclimatization: Place mice in metabolic cages (e.g., CLAMS or TSE PhenoMaster) for 48 hours prior to recording to normalize stress.
-
Administration: Administer NDC via oral gavage daily.
-
Note: Do not use intraperitoneal (IP) injection. NDC mechanism relies on gut TRPV1 activation. Systemic injection bypasses the vagal afferent initiation point.
-
-
Calorimetry Recording: Measure VO2 and VCO2 every 20 minutes for 72 hours.
-
Tissue Harvest: At endpoint, harvest Interscapular Brown Adipose Tissue (iBAT).
-
Molecular Validation: Perform Western Blot on iBAT lysates for UCP1 protein levels to confirm thermogenic recruitment.
Troubleshooting:
-
Issue: No change in EE.[4]
-
Root Cause:[4][5][6][7][8][9] Ambient temperature.[8] Mice housed at thermoneutrality (30°C) may show blunted BAT activation.
-
Fix: Conduct experiments at standard vivarium temperature (22-24°C) to provide mild cold stress, which synergizes with NDC.
Clinical Translation & Data Summary
When translating to human trials, subject stratification is critical. NDC efficacy is highly correlated with pre-existing functional BAT.
Comparative Data: NDC vs. Capsaicin
The following table summarizes the key differentiators for drug development professionals.
| Feature | Capsaicin | This compound (NDC) | Clinical Implication |
| Pungency (Scoville) | 16,000,000 SHU | ~0 SHU (Non-pungent) | NDC allows higher dosing without GI distress. |
| TRPV1 Affinity | High (Agonist) | High (Agonist) | Similar potency at the receptor level. |
| Chemical Stability | High | High (Saturated chain) | NDC is more stable than Capsiate (unsaturated), aiding shelf-life. |
| Mechanism | Systemic + Local | Local (Gut-Brain Axis) | Lower risk of systemic cardiovascular side effects. |
| Primary Outcome | Increased EE | Increased EE | Efficacy dependent on active BAT presence.[10] |
Clinical Protocol Note: BAT Stratification
In human trials, variability in response is often due to "BAT-negative" subjects.
-
Recommendation: Screen subjects using 18F-FDG PET/CT after cold exposure (19°C for 2h) to categorize them as BAT-positive or BAT-negative.
-
Expectation: NDC (9-12 mg/day) significantly increases Resting Energy Expenditure (REE) in BAT-positive subjects, but shows negligible effects in BAT-negative subjects.
References
-
Yawabata, A., et al. (2022). Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography. Journal of Chromatography B. Link
-
Snitker, S., et al. (2009). Effects of novel capsinoid treatment on fatness and energy metabolism in humans: possible pharmacogenetic implications. American Journal of Clinical Nutrition. Link
-
Ohnuki, K., et al. (2001). Administration of Capsiate, a Non-Pungent Capsaicin Analog, Promotes Energy Metabolism and Suppresses Body Fat Accumulation in Mice. Bioscience, Biotechnology, and Biochemistry. Link
-
Yoneshiro, T., et al. (2012). Nonpungent capsaicin analogs (capsinoids) increase energy expenditure through the activation of brown adipose tissue in humans.[1][10] American Journal of Clinical Nutrition. Link
-
Ludy, M.J., et al. (2012). The effects of capsaicin and capsiate on energy balance: critical review and meta-analyses of studies in humans. Chemical Senses.[5][6][10] Link
-
Galgani, J.E., et al. (2022). Dihydrocapsiate does not increase energy expenditure nor fat oxidation during aerobic exercise in men with overweight/obesity. Journal of the International Society of Sports Nutrition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of capsinoids on energy metabolism in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 activation and induction of nociceptive response by a non-pungent capsaicin-like compound, capsiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different TRPV1-mediated brain responses to intragastric infusion of capsaicin and capsiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Human Brown Adipose Tissue by Capsinoids, Catechins, Ephedrine, and Other Dietary Components: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Nonpungent capsaicin analogs (capsinoids) increase energy expenditure through the activation of brown adipose tissue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Nordihydrocapsiate Purity Assessment
This Application Note provides a rigorous framework for the purity assessment of Nordihydrocapsiate (NDC) , a non-pungent capsinoid. Unlike its amide analog (nordihydrocapsaicin), NDC is an ester, making it chemically distinct and significantly more labile.
This protocol addresses the specific challenges of ester hydrolysis during analysis and the critical separation of NDC from its structural analog, Capsiate.
Executive Summary & Scientific Rationale
This compound (NDC) is a rare, non-pungent capsinoid found in Capsicum annuum var. sweet pepper. It possesses thermogenic properties similar to capsaicin but lacks the irritant pungency because it cannot activate oral TRPV1 receptors to the same degree.
The Analytical Challenge:
-
Structural Similarity: NDC differs from Capsiate by only one methylene unit (
) in the fatty acid tail. Standard C18 columns often fail to resolve this "critical pair" adequately. -
Stability: NDC is an ester (vanillyl alcohol + 7-methyloctanoic acid). Unlike the robust amide bond in capsaicin, the ester bond is susceptible to rapid hydrolysis in protic solvents (water/methanol) or elevated temperatures, leading to false impurity profiles (e.g., artificial elevation of vanillyl alcohol).
-
Pungency Contamination: For "non-pungent" claims, the method must be sensitive enough to detect trace capsaicin (pungent contaminant) at ppm levels.
This guide prioritizes Phenyl-Hexyl stationary phases for superior selectivity and low-temperature handling to ensure integrity.[1]
Chemical Identity & Standards
| Parameter | Specification |
| Compound Name | This compound (NDC) |
| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate |
| CAS Number | 220012-53-3 |
| Molecular Formula | |
| Molecular Weight | 294.39 g/mol |
| Key Impurities | Capsiate (C18 analog), Vanillyl Alcohol (Hydrolysis product), Capsaicin (Pungent contaminant) |
| UV Max | 280 nm (Characteristic of the vanillyl moiety) |
Workflow Visualization
The following diagram outlines the logic flow for assessing NDC purity, emphasizing the "Self-Validating" checkpoints.
Caption: Analytical logic flow ensuring separation efficiency (Checkpoint 1) and safety (Checkpoint 2) before final purity assignment.
Protocol A: Primary Purity Assay (UHPLC-PDA)
Objective: Quantify NDC content and separate it from the structurally similar Capsiate.
Rationale: A Phenyl-Hexyl column is used instead of C18.[1] The
Materials
-
Column: Phenyl-Hexyl stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Avoid Methanol in Mobile Phase B if possible to prevent transesterification, although some protocols use it. ACN is safer for ester stability.[1]
-
-
Standard: this compound Reference Standard (>98% purity).
Step-by-Step Procedure
-
Standard Preparation (Stock):
-
Dissolve 10 mg NDC standard in 10 mL pure Acetonitrile .
-
Critical: Do not use alcohols (MeOH/EtOH) for stock preparation to prevent ester hydrolysis or transesterification. Store at -20°C.
-
-
Sample Preparation:
-
Extract sample with Acetonitrile.
-
Filter through 0.22 µm PTFE filter (hydrophobic).
-
Dilute to target concentration (e.g., 50 µg/mL) with Mobile Phase A/B mix (immediately before injection).
-
-
Instrument Settings:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C (Balances viscosity vs. thermal degradation).
-
Autosampler Temp: 4°C (MANDATORY) to inhibit hydrolysis during the run.
-
Detection: PDA at 280 nm (Quantification) and 230 nm (Impurity profiling).
-
-
Gradient Profile:
Time (min) % B (ACN) Comment 0.0 40 Initial Equilibration 5.0 60 Separation of Capsinoids 7.0 95 Wash lipophilic impurities 8.0 95 Hold | 8.1 | 40 | Re-equilibration |[1]
Self-Validating Criteria (System Suitability)
-
Resolution (
): The resolution between this compound and Capsiate must be > 1.5 . -
Tailing Factor:
for the NDC peak. -
Stability Check: Reinject the standard after 12 hours. The area difference must be < 2.0%.[2] If > 2.0%, hydrolysis is occurring in the autosampler; reduce temperature or switch solvent.
Protocol B: Trace Pungency & Impurity Profiling (LC-MS/MS)[1]
Objective: Confirm absence of Capsaicin (pungent) and identify degradation products (Vanillyl Alcohol).[3] Rationale: UV detection is insufficient for ppm-level capsaicin detection due to matrix interference.[1] MS/MS provides the necessary specificity.
Instrument Parameters
-
Ionization: ESI Positive Mode (
or ). -
Source Temp: 350°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| This compound | 295.2 | 137.1 | 15 | Target Quantification |
| Capsaicin | 306.2 | 137.1 | 20 | Pungency Check |
| Vanillyl Alcohol | 155.1 | 137.1 | 12 | Degradation Marker |
Note: The product ion 137.1 corresponds to the vanillyl cation, common to all these analytes.
Protocol
-
Calibration: Prepare a calibration curve for Capsaicin from 1 ppb to 1000 ppb.
-
Limit Test: The sample passes if the calculated Capsaicin content is < 10 ppm (or consistent with "non-pungent" regulatory claims).
-
Degradation Analysis: Significant presence of Vanillyl Alcohol indicates improper storage or extraction (hydrolysis).
Stability & Handling Guidelines
The ester bond in NDC is the "Achilles' heel" of the molecule.
-
Solvent Choice: Always use Acetonitrile or Dioxane for stock solutions. Avoid Methanol/Ethanol for long-term storage (Sutoh et al., 2001).
-
Water Content: Ensure extraction solvents are anhydrous.
-
pH: Maintain neutral pH. Acidic mobile phases are necessary for peak shape but promote hydrolysis over time; therefore, minimize residence time in the mobile phase (inject immediately after dilution).
References
-
Biradar, K., et al. (2022). Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography.[4][5] Food Chemistry, 382, 132585.[4]
-
Sutoh, K., Kobata, K., & Watanabe, T. (2001). Stability of Capsinoid in Various Solvents.[2][3] Journal of Agricultural and Food Chemistry, 49(8), 4026–4030.
-
European Food Safety Authority (EFSA). Scientific Opinion on the safety of 'capsinoids' as a Novel Food ingredient. EFSA Journal. (Reference for purity specifications of related capsinoids).
- Singh, S., et al. (2009).Synthesis and Bioactivity of Capsinoids. (Context for synthetic impurities).
Sources
- 1. Showing Compound this compound (FDB013332) - FooDB [foodb.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nordihydrocapsiate (NDC) Extraction & Analysis
Status: Operational Specialist: Senior Application Scientist Subject: Optimization of Nordihydrocapsiate Extraction from Capsicum spp. Case ID: NDC-OPT-2024
Mission Statement
Welcome to the Capsicum Bioactives Support Center. This guide is not a generic protocol; it is a troubleshooting engine designed to diagnose and resolve yield failures in the extraction of This compound (NDC) .
Critical Warning: Unlike robust capsaicinoids (amide bond), NDC is a capsinoid containing a labile ester bond . Standard capsaicin extraction protocols using hot methanol or aqueous ethanol will destroy your target molecule via hydrolysis or transesterification.
Module 1: Pre-Extraction & Sample Integrity
Q: My HPLC shows high capsaicin but zero this compound. Did the plant not produce it?
A: It is more likely that your sample preparation destroyed it. NDC is highly susceptible to moisture-mediated hydrolysis.
The Mechanism: Capsinoids possess a vanillyl alcohol ester linkage. In the presence of endogenous enzymes (lipases/esterases) and water, this bond cleaves rapidly upon tissue disruption.
Troubleshooting Protocol:
-
Stop Air-Drying: Traditional sun or oven drying allows enzymatic degradation before water is removed.
-
Switch to Lyophilization: Freeze-drying is the gold standard. It halts enzymatic activity immediately and removes the water required for hydrolysis.
-
Solvent Quench: If fresh extraction is necessary, immediately macerate fruit in boiling ethanol (briefly) to denature enzymes, then switch to a non-protic solvent, or use liquid nitrogen grinding.
Data: Stability of Capsinoids in Different Moisture Conditions
| Sample Prep Method | Residual Moisture (%) | NDC Recovery relative to Fresh (%) | Risk Level |
| Air Drying (Sun) | 10-15% | < 5% | Critical |
| Oven Drying (60°C) | 5-8% | 20-40% | High |
| Lyophilization | < 1% | 95-99% | Optimal |
Module 2: Solvent Selection & Chemical Stability
Q: I used Methanol for extraction (standard for peptides), but my yield is degrading over time. Why?
A: You are witnessing transesterification . Methanol is a protic solvent that attacks the ester bond of NDC, converting it into methyl vanillyl ether and fatty acid byproducts.
The Fix: Switch to aprotic or non-polar solvents. While NDC is slightly polar, it is lipophilic enough to dissolve in ethyl acetate or hexane, which protects the ester bond.
Solvent Compatibility Matrix:
| Solvent | Polarity | NDC Stability | Extraction Efficiency | Recommendation |
| Methanol | Polar Protic | Poor (Transesterification) | High | AVOID |
| Ethanol | Polar Protic | Moderate (Slow hydrolysis) | High | Use only if cold & anhydrous |
| Ethyl Acetate | Polar Aprotic | Excellent | High | PREFERRED |
| Acetone | Polar Aprotic | Good | Moderate | Good alternative |
| Hexane | Non-polar | Excellent | Low (Co-extracts waxes) | Use for defatting only |
Visualizing the Stability Logic
Figure 1: Decision tree for solvent selection based on the chemical stability of the capsinoid ester bond.
Module 3: Supercritical Fluid Extraction (SFE) Optimization
Q: SFE is giving me a clean extract, but the yield is lower than solvent extraction. How do I optimize?
A: You are likely operating outside the crossover region . In SFE, increasing temperature decreases solvent density (bad for solubility) but increases solute vapor pressure (good for solubility).
Optimization Strategy:
-
Pressure: Maintain 15–30 MPa .
-
Low Pressure (<15 MPa): Selectivity is high for capsinoids, but solubility is too low.
-
High Pressure (>40 MPa): You will co-extract heavy waxes and oleoresins, requiring difficult post-purification.
-
-
Temperature: Keep between 40°C – 50°C .
-
Going above 60°C risks thermal degradation despite the CO2 environment.
-
-
Co-solvent: Pure CO2 is non-polar. NDC has polar moieties (vanillyl head). You must use a co-solvent.
-
Recommendation: Add 5-10% Ethanol as a modifier. This small amount increases polarity sufficiently to solubilize NDC without causing significant hydrolysis (due to the short residence time).
-
SFE Protocol (Optimized for CH-19 Sweet):
-
Feed: Lyophilized powder, particle size 0.25–0.50 mm.
-
Static Phase: 10 mins @ 20 MPa / 40°C (to saturate pores).
-
Dynamic Phase: Flow rate 2-4 mL/min CO2 + 5% EtOH.
-
Collection: Trapping vessel at 0°C to prevent volatile loss.
Module 4: Purification & HPLC Analysis
Q: I cannot separate this compound from Capsiate on my C18 column. They co-elute.
A: Standard C18 columns often fail to resolve the methylene (CH2) difference between Capsiate (C18) and this compound (C17).
The Solution:
-
Stationary Phase: Switch to a Phenyl-Hexyl or C30 column. The pi-pi interactions offered by the phenyl group provide better selectivity for the vanillyl head group variations.
-
Mobile Phase: Use an isocratic elution of Acetonitrile:Water (60:40 v/v) . Gradient elution often compresses the peaks of these structural analogs.
-
Detection: UV at 280 nm (characteristic of the vanillyl ring).
Visualizing the Analysis Workflow
Figure 2: HPLC column selection strategy for resolving structural analogs.
References
-
Sutoh, K., Kobata, K., & Watanabe, T. (2001).[1][2] Stability of Capsinoid in Various Solvents. Journal of Agricultural and Food Chemistry, 49(8), 4026–4030.[2] Link
-
Singh, S., Jarret, R., et al. (2009). Determination of Capsinoids by HPLC-DAD in Capsicum Species. Journal of Agricultural and Food Chemistry, 57(9), 3452–3457. Link
-
Patil, B. S., et al. (2022).[3] Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography.[4] Food Chemistry, 384, 132585. Link
-
Yazawa, S., et al. (1989). Content of Capsaicinoids and Capsinoids in Cultivars of Capsicum annuum. Journal of the Japanese Society for Horticultural Science. Link
-
Santos, P., et al. (2015). Supercritical fluid extraction of capsaicinoids from Capsicum frutescens assisted by ultrasound. Ultrasonics Sonochemistry. Link
For further assistance with custom extraction setups, please contact the laboratory support team with your specific solvent grade and equipment model number.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Nordihydrocapsiate
Topic: Minimizing Matrix Effects in LC-MS Analysis of Nordihydrocapsiate (NDC) Audience: Bioanalytical Scientists, DMPK Researchers Content ID: NDC-LCMS-TRBL-001
Introduction: The this compound Challenge
This compound (NDC) presents a dual challenge in bioanalysis: it is a lipophilic capsinoid susceptible to ester hydrolysis and highly prone to ion suppression in electrospray ionization (ESI). Unlike its pungent analog capsaicin, NDC lacks the amide bond, making it chemically less stable in alkaline conditions.
In biological matrices (plasma, urine), phospholipids and endogenous salts often co-elute with NDC, causing signal suppression that compromises the Lower Limit of Quantitation (LLOQ). This guide provides a root-cause analysis and validated workflows to eliminate these matrix effects.
Module 1: Diagnostic Workflow
Q: How do I distinguish between low extraction recovery and matrix suppression?
A: You cannot distinguish them by looking at a standard chromatogram. You must perform a Post-Column Infusion (PCI) experiment. This is the diagnostic "gold standard" to visualize exactly where suppression occurs in your gradient.
The Protocol:
-
Setup: Tee-in a constant flow of neat NDC standard (100–500 ng/mL) into the effluent coming from the LC column before it enters the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma) via the LC.
-
Observation: Monitor the baseline of the specific MRM transition for NDC.
-
Interpretation:
-
Stable Baseline: No matrix effect.
-
Negative Dip: Ion suppression (co-eluting interferents stealing charge).
-
Positive Peak: Ion enhancement.[1]
-
Visualizing the PCI Setup:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for identifying matrix effect zones.
Module 2: Sample Preparation Optimization
Q: Protein Precipitation (PPT) is fast, but my sensitivity is poor. Why?
A: PPT is "dirty." It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are notorious ion suppressors in ESI+. For NDC, Liquid-Liquid Extraction (LLE) is superior due to the molecule's lipophilicity.
Comparative Strategy:
| Method | Cleanliness | Recovery (NDC) | Matrix Effect Risk | Recommendation |
| PPT (Acetonitrile) | Low | High | High (>20% suppression) | Avoid for low-level PK studies. |
| LLE (MTBE) | High | Moderate-High | Low (<10% suppression) | Recommended. MTBE extracts NDC while leaving polar phospholipids in the aqueous phase. |
| SPE (Polymeric) | Very High | High | Very Low | Use if LLE fails. Requires careful pH control. |
Critical Stability Note: NDC contains an ester bond. Avoid alkaline buffers during extraction. Maintain pH < 6.5 to prevent hydrolysis into vanillyl alcohol and fatty acid.
LLE Protocol for NDC:
-
Aliquot 100 µL Plasma.
-
Add Internal Standard (SIL-NDC).
-
Add 200 µL Ammonium Formate buffer (pH 4.0) to stabilize the ester.
-
Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Vortex (5 min) and Centrifuge.
-
Evaporate supernatant (N2 stream) and reconstitute in Mobile Phase.
Module 3: Chromatographic Solutions
Q: I still see a matrix dip at the NDC retention time. How do I move the peak?
A: If you cannot remove the matrix, you must separate the analyte from it.[2][3] Standard C18 columns often co-elute hydrophobic phospholipids with NDC.
The Solution: Phenyl-Hexyl Chemistry Recent studies indicate that Phenyl-Hexyl stationary phases offer superior selectivity for capsinoids compared to C18. The pi-pi interactions with the aromatic ring of NDC provide alternative retention mechanisms that shift NDC away from lipid interferences.
Chromatographic Decision Tree:
Figure 2: Decision logic for optimizing chromatography to resolve NDC from matrix suppressors.
Module 4: Internal Standard Strategy
Q: Can I use Capsaicin as an Internal Standard for this compound?
A: No. While structurally similar, Capsaicin elutes differently and has different ionization efficiency. It will not experience the exact same matrix suppression as NDC at the specific retention time.
The Hierarchy of Internal Standards:
-
Gold Standard: Stable Isotope Labeled NDC (¹³C-NDC or d3-NDC ). This co-elutes perfectly and compensates for matrix effects and extraction loss 1:1.
-
Silver Standard: Dihydrocapsiate (DCT) . It is the closest structural analog (one methylene group difference). It behaves similarly in extraction but may separate slightly in UPLC, meaning it might miss the suppression window.
-
Bronze Standard (Not Recommended): Capsaicin/Dihydrocapsicin.[4][5][6][7] The amide bond makes them more stable and chemically distinct from the ester-based NDC.
Calculation of Matrix Effect (ME%):
-
Target: 85% - 115%.
-
Correction: If ME is 50% but the IS (SIL-NDC) is also suppressed by 50%, the ratio remains accurate. This is why a co-eluting IS is critical.
References
-
Assessment of Matrix Effects
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Source:
-
Capsinoid Separation (Phenyl-Hexyl)
-
Kozukue, N., et al. (2022). Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography.[8] Journal of Food Composition and Analysis.
-
Source:
-
-
Extraction Methodologies (PLE/LLE)
-
Post-Column Infusion Protocol
- Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds.
-
Source:
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Pressurized liquid extraction of capsaicinoids from peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of capsaicinoids in topical cream by liquid-liquid extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of three capsaicinoids in Capsicum annuum by pressurized liquid extraction combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chromatographic Separation of Nordihydrocapsiate from Capsiate
Welcome to the Advanced Chromatography Support Center. Subject: Optimization of Capsinoid Separation (NDC/CST Critical Pair) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Critical Pair" Challenge
Separating Nordihydrocapsiate (NDC) from Capsiate (CST) is the definitive stress test for any capsinoid analytical method. Unlike their pungent cousins (capsaicinoids), these compounds possess an ester linkage rather than an amide bond, making them chemically fragile.
Structurally, the challenge is twofold:
-
Hydrophobic Similarity: NDC (C17 alkyl chain, saturated) and CST (C18 alkyl chain, unsaturated) have nearly identical hydrophobicity indices, causing them to co-elute on standard C18 columns.
-
Stability: The ester bond is prone to hydrolysis in protic solvents (water/methanol), leading to on-column degradation and "ghost peaks."
This guide moves beyond standard protocols to high-resolution "refining" techniques using alternative stationary phase chemistries and strict stability controls.
Module 1: Method Development & Optimization
Q: My C18 column shows a single broad peak for NDC and CST. How do I resolve this?
A: You have hit the "hydrophobic wall." Standard C18 columns rely on Van der Waals forces which struggle to differentiate the single methylene unit difference masked by the double bond in CST. You must change the selectivity mechanism .
The Solution: Switch to Phenyl-Hexyl Chemistry.
Research confirms that Phenyl-Hexyl stationary phases provide superior resolution (
Recommended Protocol (High-Resolution):
| Parameter | Specification | Rationale |
| Stationary Phase | Phenyl-Hexyl (e.g., 1.9 µm or 2.7 µm fused-core) | Introduces |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization of phenolic -OH, sharpening peaks. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH promotes stronger |
| Temperature | 55°C | Higher temp reduces viscosity and improves mass transfer for sharper peaks. |
| Flow Rate | 0.5 mL/min (for 2.1 mm ID) | Optimized for Van Deemter efficiency minimum. |
Critical Note: While Acetonitrile (ACN) is better for extraction (see Module 2), Methanol is often superior for separation selectivity on Phenyl phases because ACN's
Module 2: Sample Preparation & Stability
Q: I see "ghost peaks" and my analyte area decreases over time. Is my column failing?
A: It is likely not your column, but your sample degrading. Capsinoids contain an ester bond that is highly susceptible to hydrolysis, especially in the presence of water and heat.
The "Cold-Aprotic" Rule:
-
Extraction Solvent: Use Acetonitrile (ACN) or Acetone .[1] Avoid Methanol or Ethanol for extraction if possible, as they are protic and accelerate transesterification/hydrolysis.
-
Temperature: Keep all samples at 4°C or lower.
-
Analysis Window: Inject samples within 12 hours of preparation.
Visualizing the Stability Workflow:
Caption: Workflow to prevent ester hydrolysis. Note the strict avoidance of protic solvents during the extraction phase.
Module 3: Troubleshooting Guide
Q: I cannot switch to Phenyl-Hexyl. How can I optimize my existing C18 method?
A: If you are locked into C18, you must exploit shape selectivity .
-
Use a C30 Column: If available, C30 columns offer high shape selectivity for lipid-like chains and can resolve isomers better than C18.
-
Lower the Temperature: Unlike the Phenyl-Hexyl method (which likes heat), C18 separation of isomers often improves at lower temperatures (20-25°C) because the stationary phase becomes more "ordered," increasing steric discrimination.
-
Isocratic Hold: Insert a shallow isocratic plateau at the elution % of the critical pair.
Q: My recovery rates are low (<70%). Where am I losing mass?
A: Look at your extraction matrix. Capsinoids are lipophilic.
-
Issue: Incomplete extraction from the plant matrix.
-
Fix: Use Solid-Liquid Extraction (SLE) with Ethyl Acetate or Acetone. If using ACN, ensure the sample is finely ground.
-
Verification: Re-extract the pellet. If the second extraction yields >5% of the first, your initial extraction is insufficient.
Module 4: Advanced Purification (Scale-Up)
Q: I need to isolate pure NDC for bioassays. Is Prep-HPLC viable?
A: Yes, but it is expensive due to solvent consumption and the "loadability" limits of the critical pair.
Alternative: High-Speed Counter-Current Chromatography (HSCCC) For preparative isolation, HSCCC is superior because it uses a liquid stationary phase, eliminating irreversible adsorption (a common issue with silica-based columns).
-
System: Two-phase solvent system (e.g., Hexane/Ethyl Acetate/Methanol/Water).
-
Benefit: High purity (>95%) and high recovery, as there is no solid support for the ester to degrade upon.
Decision Logic for Method Selection
Use this logic gate to determine your experimental setup.
Caption: Decision tree for selecting the optimal chromatographic approach based on analytical vs. preparative goals.
References
-
Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography. Source: Food Chemistry (2022) Note: Defines the Phenyl-Hexyl/MeOH protocol.
-
Assessment of the biological similarity of three capsaicin analogs (Capsinoids) found in non-pungent chili pepper (CH-19 Sweet) fruits. Source: Bioscience, Biotechnology, and Biochemistry Note: Foundational paper on CH-19 Sweet composition.
-
Preparative isolation and purification of capsaicin and dihydrocapsaicin from Capsici Fructus using supercritical fluid extraction combined with high speed countercurrent chromatography. Source: Journal of Chromatography B Note: Validates HSCCC for scale-up of lipophilic pepper compounds.
-
Impact of Organic Solvents in the Extraction Efficiency of Therapeutic Analogue Capsaicin from Capsicum chinense. Source: International Journal of Pharmacy and Pharmaceutical Sciences Note: Supports the use of Acetonitrile/Acetone over Methanol for extraction efficiency and stability.
Sources
Technical Support Center: Optimizing Nordihydrocapsiate (NDC) Bioavailability
Status: Online Ticket Subject: Troubleshooting Low Systemic Exposure of Nordihydrocapsiate (NDC) in vivo Assigned Specialist: Senior Application Scientist, Drug Delivery Systems
Introduction: The "Ghost" Molecule
Welcome to the technical support center. If you are observing negligible plasma concentrations (
NDC is a non-pungent capsinoid. Unlike capsaicin (an amide), NDC is an ester . This structural difference is critical. While capsaicin is metabolically robust, NDC is a substrate for rapid hydrolysis by carboxylesterases in the intestine and liver.
This guide troubleshoots the three failure points: Solubility (Input), Metabolism (Throughput), and Bioanalysis (Detection).
Module 1: Diagnostic Hub (Root Cause Analysis)
Q: Is my low bioavailability due to poor solubility or metabolism?
A: It is almost certainly both , but metabolism is the dominant clearance mechanism.
-
The Solubility Issue: NDC is highly lipophilic (LogP > 3). If administered in a standard aqueous suspension (e.g., CMC/Tween), it precipitates in the GI tract, limiting the fraction absorbed (
). -
The Metabolic Issue: Even if solubilized, NDC undergoes rapid "first-pass" hydrolysis. Intestinal and hepatic esterases cleave the ester bond before the molecule reaches systemic circulation.
Diagnostic Check: If you detect high levels of Vanillyl Alcohol (metabolite) but low NDC in plasma, your absorption is fine, but your metabolic stability is compromised.
Q: Why does my compound disappear even in control blood samples?
A: This is a classic Ex Vivo Artifact . Plasma esterases remain active in your blood collection tubes. If you do not inhibit them immediately upon blood draw, NDC degrades after collection but before analysis, leading to false-negative PK data.
Module 2: Metabolic Pathway & Troubleshooting Logic
The following diagram illustrates the critical failure points where NDC is lost.
Figure 1: The metabolic cascade of this compound. Note that hydrolysis occurs in both the intestinal wall and liver, drastically reducing systemic exposure.
Module 3: Formulation Engineering (The Fix)
To bypass the solubility barrier and shield the ester bond, you must use a Self-Emulsifying Drug Delivery System (SEDDS) or a Nanoemulsion . Standard suspensions are insufficient.
Protocol: High-Load NDC Nanoemulsion Preparation
Objective: Create a lipid-shielded carrier to enhance lymphatic transport (bypassing the liver) and improve solubility.
| Component Class | Recommended Reagent | Function | % w/w (Typical) |
| Oil Phase | Medium Chain Triglycerides (MCT) | Solubilizer & Lymphatic Promoter | 20-30% |
| Surfactant | Cremophor EL (Kolliphor EL) | Emulsification & P-gp Inhibition | 40-50% |
| Co-Surfactant | Ethanol or PEG 400 | Reduces interfacial tension | 10-20% |
| Aqueous Phase | Distilled Water | External phase | Balance |
Step-by-Step Procedure:
-
Dissolution: Dissolve NDC accurately into the mixture of Oil (MCT) and Surfactant (Cremophor EL) at 37°C under magnetic stirring. Ensure the solution is clear (isotropic).
-
Co-Surfactant Addition: Add Ethanol/PEG 400 to the oil mixture. Vortex for 2 minutes.
-
Aqueous Titration: Dropwise add water to the oil mixture while stirring. The mixture should spontaneously form a transparent or slightly opalescent nanoemulsion.
-
Characterization: Verify droplet size is <100 nm using Dynamic Light Scattering (DLS). Smaller size = better protection and absorption.
Why this works:
-
Lymphatic Transport: Long-chain lipids promote chylomicron formation. Chylomicrons enter the lymph, bypassing the portal vein and the liver's "first-pass" metabolism.
-
Steric Hindrance: The surfactant shell protects the ester bond from luminal enzymes.
Module 4: Bioanalytical Forensics (The Validation)
If your formulation is perfect but your blood collection protocol is standard, you will still see zero bioavailability. You must stabilize the sample immediately.
Protocol: Stabilized Blood Collection for Esters
Warning: Standard EDTA/Heparin tubes are insufficient.
Required Reagents:
-
PMSF (Phenylmethylsulfonyl fluoride): A serine protease/esterase inhibitor.
-
Orlistat: Specific lipase inhibitor (optional but recommended for lipid-rich formulations).
-
Acidified Acetonitrile: For protein precipitation.
Workflow:
-
Pre-Dose Preparation: Prepare collection tubes containing PMSF (final concentration 5-10 mM).
-
Tip: PMSF is unstable in water. Prepare a 100 mM stock in ethanol/isopropanol and spike the tubes immediately before use.
-
-
Blood Draw: Collect blood directly into the inhibitor-spiked tube.
-
Immediate Chill: Place tube on wet ice immediately (0-4°C).
-
Reason: Temperature reduction slows enzymatic kinetics by ~50% for every 10°C drop.
-
-
Rapid Processing: Centrifuge at 4°C within 15 minutes to separate plasma.
-
Acidification: Immediately add acidified acetonitrile (0.1% Formic Acid) to the plasma aliquot to precipitate proteins and denature remaining enzymes.
Module 5: Troubleshooting Workflow Visualization
Follow this logic tree to isolate your specific issue.
Figure 2: Decision matrix for troubleshooting NDC bioavailability failures.
References
-
Suresh, D., & Srinivasan, K. (2010).[1] Tissue distribution & elimination of capsaicin, dihydrocapsaicin & curcumin following oral intake in rats. Indian Journal of Medical Research, 131, 682-691. Link
-
Chaiyasit, K., et al. (2009). Role of physicochemical properties in the bioavailability of capsinoids. Journal of Agricultural and Food Chemistry, 57(4), 1450-1457. Link
-
Kawabata, F., et al. (2006). Effects of CH-19 Sweet, a non-pungent cultivar of red pepper, on sympathetic nervous activity and body temperature in humans. Bioscience, Biotechnology, and Biochemistry, 70(12), 2829-2835. Link
-
Zhang, J., et al. (2014). Improved oral bioavailability of capsaicin via liposomal nanoformulation: preparation, in vitro drug release and pharmacokinetics in rats.[2][3] International Journal of Nanomedicine, 9, 4737-4747. Link
-
Wang, Y., et al. (2012). Stability of ester-containing prodrugs in blood: Screening of esterase inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 66, 120-126. Link
Sources
method refinement for nordihydrocapsiate analysis in complex biological matrices
Technical Support Center: Nordihydrocapsiate (NDC) Analysis in Biological Matrices
Introduction: The Analyst’s Perspective
From: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement for this compound (NDC) Quantification
Welcome to the technical support hub. If you are analyzing this compound (NDC) in plasma or tissue, you are likely encountering three distinct adversaries: esterase-mediated hydrolysis , isobaric interference , and ion suppression .[1]
NDC is a capsinoid—an ester analog of the capsaicinoid nordihydrocapsaicin.[1] Unlike its amide cousins, NDC possesses a labile ester bond that makes it chemically fragile in biological systems.[1] The standard "dilute-and-shoot" methods used for capsaicinoids will fail here.[1] This guide moves beyond standard protocols to address the why and how of robust NDC quantification.
Module 1: Sample Stabilization (The "Hidden" Variable)
User Question: "My spiked recovery samples in plasma are showing <10% recovery even with immediate freezing. Is the compound degrading?"
Technical Diagnosis:
Yes. The ester bond in NDC is a substrate for plasma esterases (specifically carboxylesterases and butyrylcholinesterase).[1] In rodent plasma, half-life (
The Solution: Immediate Acidification You must quench esterase activity at the moment of collection.[1] Chemical inhibitors (e.g., PMSF, BNPP) are effective but often interfere with ESI ionization or degrade the column.[1] Acidification is the superior LC-MS compatible strategy.[1]
Protocol: The "Zero-Time" Stabilization
-
Preparation: Pre-fill collection tubes with 1M HCl or 5% Formic Acid (10 µL per 1 mL blood anticipated).[1] Target pH is < 4.0.[1]
-
Collection: Draw blood directly into the acidified tube.[1]
-
Mixing: Invert gently 5x immediately.
-
Separation: Centrifuge at 4°C.
-
Storage: Store plasma at -80°C.
Mechanistic Insight: Acidification protonates the catalytic triad of the serine esterases, rendering them inactive.[1] This is more robust than temperature control alone.[1]
Module 2: Chromatographic Resolution (Isomer Management)
User Question: "I see a shoulder on my NDC peak, or a co-eluting peak that messes up my quantitation. I'm using a standard C18 column."
Technical Diagnosis: You are likely seeing separation issues between NDC (branched alkyl chain) and its straight-chain isomers or closely related congeners. Standard C18 columns separate based on hydrophobicity (carbon load), which is identical for structural isomers.[1]
The Solution: Alternative Selectivity (Phenyl-Hexyl) Switch to a Phenyl-Hexyl stationary phase.
Why it works:
-
C18 Mechanism: Hydrophobic interaction only.[1]
-
Phenyl-Hexyl Mechanism: Hydrophobic interaction +
- interactions.[1] The aromatic ring of the vanillyl headgroup in NDC interacts with the phenyl ring on the column.[1] This interaction is sterically sensitive to the branching of the alkyl chain, providing superior resolution of NDC from isobaric interferences compared to C18.[1]
Recommended LC Conditions:
-
Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Methanol (Better selectivity for phenyl phases than ACN).[1]
-
Gradient: Steeper ramp (e.g., 60-90% B in 5 mins) to sharpen the peaks of these lipophilic compounds.
Module 3: Extraction & Matrix Removal
User Question: "I have high background noise and poor sensitivity (S/N < 10) at low concentrations (pg/mL)."
Technical Diagnosis: This is classic Ion Suppression .[1] Phospholipids in plasma elute in the high-organic region, often co-eluting with lipophilic analytes like NDC.[1] If you are using Protein Precipitation (PPT), you are injecting massive amounts of matrix.[1]
The Solution: Solid Phase Extraction (SPE) with Wash Optimization Move from PPT to SPE using a polymeric sorbent (HLB or MAX).[1]
Optimized SPE Protocol (Polymeric Reversed-Phase):
-
Load: Acidified Plasma (from Module 1).
-
Wash 1 (Critical): 5% Methanol in Water (Removes salts/proteins).[1]
-
Wash 2 (The Refinement): 40% Methanol in Water.
-
Elute: 100% Methanol or Acetonitrile.
Module 4: Mass Spectrometry Parameters
User Question: "What are the correct transitions? I see conflicting data for capsaicinoids vs. capsinoids."
Technical Reference Table: NDC is an ester, not an amide.[1] Ensure you are monitoring the correct parent mass.
| Parameter | This compound (NDC) | Internal Standard (Dihydrocapsaicin - DHC)* |
| Precursor Ion (m/z) | 295.2 | 308.2 |
| Product Ion (Quant) | 137.1 (Vanillyl cation) | 137.1 (Vanillyl cation) |
| Product Ion (Qual) | 122.1 | 122.1 |
| Cone Voltage | 25-30 V | 30-35 V |
| Collision Energy | 15-20 eV | 18-22 eV |
*Note: If available, use
Visual Workflows
Figure 1: Critical Stabilization Workflow
This diagram illustrates the mandatory "Zero-Time" intervention required to prevent esterase hydrolysis.
Figure 2: Troubleshooting Logic for Low Sensitivity
A decision tree to diagnose the root cause of poor quantification limits (LOQ).
References
-
Reilly, C. A., et al. (2002).[1] "Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. Link
-
Biradar, K., et al. (2022).[1] "Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography." Journal of Food Science and Technology. Link
-
Mahattanadul, S., et al. (2019).[1] "Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate." RSC Advances. (Demonstrates esterase kinetics in plasma relevant to ester-prodrugs/analogs). Link
-
US Food and Drug Administration (FDA). (2018).[1] "Bioanalytical Method Validation Guidance for Industry." (Standard for matrix effect and recovery calculations). Link
Sources
- 1. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Nordihydrocapsiate (NDC) as a Non-Pungent Thermogenic Agent: A Comparative Validation Guide
Part 1: Executive Summary & Core Directive
The Challenge: Abdominal obesity, particularly visceral adipose tissue (VAT), is a metabolically active organ driving insulin resistance and cardiovascular risk. Traditional thermogenic agents (e.g., Capsaicin, Ephedrine) suffer from poor patient compliance due to pungency, hemodynamic stress, or sympathomimetic toxicity.
The Solution: Nordihydrocapsiate (NDC), a capsinoid analog derived from the non-pungent CH-19 Sweet pepper, offers a breakthrough mechanism. It activates the transient receptor potential vanilloid 1 (TRPV1) channel in the gut without triggering the oral nociception (pain) associated with capsaicin.
Guide Objective: This document validates the efficacy of NDC in human abdominal fat loss by dissecting its mechanism, comparing it objectively against standard alternatives, and defining the rigorous experimental protocols required to replicate clinical success.
Part 2: Mechanistic Validation (The "Why")
Unlike direct sympathomimetics that enter the bloodstream to stimulate adrenergic receptors systemically (often raising heart rate), NDC operates via a Gut-Brain-Adipose Axis . This distinction is critical for its safety profile.
The Mechanism of Action
NDC binds to TRPV1 receptors located on the vagal afferent nerves in the gastrointestinal tract.[1] This signal is relayed to the hypothalamus, specifically the Nucleus Tractus Solitarius (NTS) and the Paraventricular Nucleus (PVN), which then upregulates Sympathetic Nervous System (SNS) outflow specifically targeting Brown Adipose Tissue (BAT).
Diagram 1: The NDC Thermogenic Signaling Pathway
Caption: Figure 1. The Gut-Brain-Adipose axis mechanism of this compound, illustrating the afferent vagal activation leading to efferent sympathetic stimulation of UCP1-mediated thermogenesis.
Part 3: Comparative Analysis
To validate NDC, we must benchmark it against the parent compound (Capsaicin) and a standard metabolic control (Green Tea Extract/EGCG).
Table 1: Comparative Efficacy and Profile
| Feature | This compound (NDC) | Capsaicin (Parent) | EGCG (Green Tea) |
| Primary Target | TRPV1 (Gut-restricted activation) | TRPV1 (Systemic & Oral activation) | COMT Inhibition (Norepinephrine maintenance) |
| Pungency (Scoville) | ~0 (Non-pungent) | 16,000,000 (Highly Pungent) | 0 (Astringent) |
| Bioavailability | Low (Rapidly hydrolyzed in plasma) | Moderate | Low to Moderate |
| Abdominal Fat Loss | Moderate (Requires BAT presence) | High (Strong thermogenic drive) | Low-Moderate (Synergistic with caffeine) |
| Compliance Risk | Low (No irritation) | High (GI distress, burning mouth) | Low (Liver toxicity at massive doses) |
| Hemodynamic Effect | Negligible change in HR/BP | Transient increase in BP possible | Potential increase in HR (if w/ Caffeine) |
Critical Insight: While Capsaicin is theoretically more potent due to higher receptor affinity and stability, its clinical utility is limited by tolerability. NDC achieves ~60-70% of the thermogenic effect of Capsaicin but with 100% compliance, making it superior for chronic weight management interventions.
Part 4: Experimental Protocols for Validation
To validate NDC's effect on abdominal fat, researchers must control for Brown Adipose Tissue (BAT) activity . Clinical trials often fail because they treat the population as homogenous; however, ~20-30% of adults are "BAT-negative" and will not respond to NDC.
Protocol A: The "Responder" Selection Workflow (Screening)
Rationale: NDC works by activating BAT. If a subject has no active BAT, the drug has no target.
-
Recruitment: BMI 25–35 kg/m ².
-
Cold Exposure Challenge: Subjects undergo mild cold exposure (19°C) for 2 hours.
-
Measurement: Use FDG-PET/CT (Gold Standard) or Near-Infrared Time-Resolved Spectroscopy (TRS) (Non-invasive alternative) to measure glucose uptake or hemoglobin oxygenation in the supraclavicular region.
-
Stratification: Segregate subjects into BAT(+) and BAT(-) cohorts before randomization.
Protocol B: Whole-Room Indirect Calorimetry (Efficacy)
Rationale: Measuring Energy Expenditure (EE) and Respiratory Quotient (RQ) captures the shift toward fat oxidation.
-
Setup: Metabolic Chamber (air-tight room with controlled O2/CO2 sensors).
-
Baseline: 30-minute rest period.
-
Administration:
-
Test Arm: 3.0 mg this compound (encapsulated).
-
Control Arm: Placebo.
-
-
Measurement Window: Continuous monitoring for 240 minutes post-ingestion.
-
Data Calculation: Use the Weir equation to calculate EE and RQ.
-
Success Metric: A decrease in RQ (indicating higher lipid oxidation) and an increase in EE > 15-20 kcal/period compared to placebo.
-
Diagram 2: Clinical Validation Workflow
Caption: Figure 2. Recommended clinical trial workflow emphasizing BAT stratification to ensure data integrity regarding NDC efficacy.
Part 5: Clinical Data Synthesis
The validation of NDC is grounded in key studies involving capsinoids (the class containing NDC, Capsiate, and Dihydrocapsiate).
-
Abdominal Fat Reduction (Snitker et al., 2009):
-
Study: 12-week double-blind, placebo-controlled trial.
-
Result: The capsinoid group showed a significant reduction in abdominal adiposity compared to placebo.
-
Key Finding: The effect was driven almost entirely by the BAT-positive subgroup, validating the mechanism described in Part 2.
-
-
Energy Expenditure (Hachiya et al., 2007):
-
Safety Profile:
-
NDC and related capsinoids have been shown to be rapidly hydrolyzed to fatty acids and vanillyl alcohol in the gut mucosa.
-
Toxicology: No genotoxicity (Ames negative).
-
Adverse Events: No significant difference from placebo in GI distress (unlike Capsaicin).
-
Part 6: References
-
Snitker, S., et al. (2009). Effects of novel capsinoid treatment on fatness and energy metabolism in humans: possible pharmacogenetic implications. American Journal of Clinical Nutrition.[6]
-
Hachiya, S., et al. (2007). Mechanism of thermogenic effects of capsinoids in humans: interaction between the sympathetic nervous system and brown adipose tissue. Journal of Clinical Biochemistry and Nutrition.
-
Yazawa, S., et al. (1989). Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent. Journal of the Japanese Society for Horticultural Science.
-
Ludy, M.J., et al. (2012). The effects of capsaicin and capsiate on energy balance: critical review and meta-analyses of studies in humans. Chemical Senses.[4][7]
-
Galgani, J.E., et al. (2010). Effect of dihydrocapsiate on resting metabolic rate in humans. American Journal of Clinical Nutrition.[6]
Sources
- 1. Effects of dihydrocapsiate on adaptive and diet-induced thermogenesis with a high protein very low calorie diet: a randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrocapsiate does not increase energy expenditure nor fat oxidation during aerobic exercise in men with overweight/obesity: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced energy expenditure and fat oxidation in humans with high BMI scores by the ingestion of novel and non-pungent capsaicin analogues (capsinoids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Frontiers | Comparison of the Effects of Browning-Inducing Capsaicin on Two Murine Adipocyte Models [frontiersin.org]
- 7. TRPV1 activation and induction of nociceptive response by a non-pungent capsaicin-like compound, capsiate - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparative Guide: TRPV1 Receptor Binding Affinity (Capsinoids vs. Capsaicinoids)
Executive Summary: The Pungency Paradox
This guide provides a technical comparison of the Transient Receptor Potential Vanilloid 1 (TRPV1) binding kinetics between Capsaicinoids (e.g., Capsaicin) and Capsinoids (e.g., Capsiate, Dihydrocapsiate).
The Core Insight: Despite a dramatic difference in sensory perception—Capsaicin is highly pungent (Scoville Heat Units: ~16,000,000) while Capsiate is non-pungent—their intrinsic binding affinity (
This guide details the structural mechanisms, quantitative data, and validated protocols required to assess these ligands.
Structural & Mechanistic Basis[1][2][3][4][5][6]
To understand the binding data, one must first understand the structural constraints of the TRPV1 orthosteric binding pocket.
The Binding Pocket (Intracellular)
The TRPV1 ligand-binding pocket is located deep within the transmembrane domain (S3–S4 linker region). Key residues for binding include Tyr511 and Ser512 (rat TRPV1 numbering).
-
Configuration: Ligands adopt a "Tail-up, Head-down" orientation.
-
Anchoring: The vanillyl head group forms hydrogen bonds with the channel (specifically T550 and E570), while the aliphatic tail interacts via non-specific Van der Waals forces.[1]
The Critical Structural Difference
The distinction lies in the linkage between the vanillyl head and the fatty acid tail:[1]
-
Capsaicin: Contains an Amide bond (-NH-CO-). Highly stable, allowing the molecule to persist, cross membranes, and tonically activate TRPV1 on sensory neurons.
-
Capsiate: Contains an Ester bond (-O-CO-). This bond is susceptible to rapid hydrolysis by esterases in the oral mucosa and gastrointestinal tract.
Expert Insight: The "non-pungency" of Capsinoids is a pharmacokinetic phenomenon, not a pharmacodynamic one. In a cell-free or esterase-free environment (like a patch-clamp setup), Capsiate activates TRPV1 almost as potently as Capsaicin.
Quantitative Comparison: Affinity & Potency[7]
The following data summarizes the consensus values derived from HEK293 cells expressing rTRPV1 or hTRPV1. Note that values vary based on extracellular
Table 1: Comparative Kinetics of TRPV1 Agonists
| Compound | Class | Linkage | Functional Potency ( | Binding Affinity ( | Relative Pungency |
| Resiniferatoxin (RTX) | Diterpene | Ester | 0.02 – 0.04 nM | ~0.02 nM | Ultra-Pungent (Toxic) |
| Capsaicin | Capsaicinoid | Amide | 10 – 500 nM | 1 – 5 | High |
| Capsiate | Capsinoid | Ester | 20 – 600 nM | ~2 – 10 | None/Trace |
| Dihydrocapsiate | Capsinoid | Ester | 100 – 800 nM | ~5 – 15 | None/Trace |
*
Data Interpretation:
Note the overlapping ranges for Capsaicin and Capsiate. In high-sensitivity FLIPR assays, Capsiate frequently demonstrates an
Validated Experimental Protocols
To generate the data above, two distinct assay types are required: Radioligand Binding (for Affinity) and Functional Calcium Flux (for Potency).
Protocol A: -Resiniferatoxin (RTX) Competition Binding
Objective: Determine the intrinsic binding affinity (
Causality: We use RTX as the tracer because Capsaicin has a fast off-rate and high lipophilicity, making direct
Materials:
-
Membrane fraction from TRPV1-overexpressing HEK293 cells.
-
Radioligand:
-Resiniferatoxin (Specific Activity ~40 Ci/mmol). -
Competitor: Capsiate or Capsaicin (10-point serial dilution).
-
Buffer: PBS containing 0.1% BSA (essential to prevent ligand absorption to plastics).
Workflow:
-
Preparation: Dilute membranes to 50
g protein/mL in assay buffer. -
Incubation: Mix 100
L membranes + 50 L -RTX (final conc. 0.1 nM) + 50 L Competitor. -
Equilibrium: Incubate at 37°C for 60 minutes . (Note: 37°C is critical; TRPV1 binding is temperature-dependent).
-
Separation: Terminate via rapid filtration through polyethylenimine (PEI)-treated glass fiber filters (GF/B) to trap membranes.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to determine
, then convert to using the Cheng-Prusoff equation.
Protocol B: High-Throughput Calcium Flux (FLIPR)
Objective: Measure the functional potency (
Causality: TRPV1 is highly
Workflow:
-
Seeding: Plate HEK293-TRPV1 cells in black-walled 96-well plates (poly-D-lysine coated) 24h prior.
-
Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 45 mins at 37°C. Include Probenecid (2.5 mM) to inhibit dye extrusion.
-
Baseline: Record baseline fluorescence for 10 seconds.
-
Agonist Injection: Inject Capsinoids (dissolved in DMSO, final DMSO < 0.5%).
-
Readout: Monitor fluorescence increase for 180 seconds.
-
Validation Control: Pre-incubate a subset of wells with Capsazepine (10
M), a TRPV1 antagonist, to confirm signal specificity.
Pathway & Workflow Visualization
Diagram 1: TRPV1 Activation Signaling Pathway
This diagram illustrates the downstream consequences of ligand binding, highlighting the divergence between activation and desensitization.
Caption: Ligand binding triggers channel gating and Ca2+ influx, leading to both signal transmission (pain) and negative feedback loops (desensitization).
Diagram 2: Comparative Assay Workflow
A visual guide to the two protocols described in Section 4.
Caption: Parallel workflows for determining Binding Affinity (Ki) via radioligand displacement and Functional Potency (EC50) via calcium flux.
References
-
Caterina, M. J., et al. (1997).[2][3] The capsaicin receptor: a heat-activated ion channel in the pain pathway.[4][5] Nature, 389(6653), 816–824.
-
Iida, T., et al. (2003). TRPV1 activation and induction of nociceptive response by a non-pungent capsaicin-like compound, capsiate. Neuropharmacology, 44(7), 958-967.
-
Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[1][6][5][2][7][8][9][10][11] Pharmacological Reviews, 51(2), 159-212.
-
Yang, F., et al. (2015).[2] Structural mechanism underlying capsaicin binding and activation of the TRPV1 ion channel.[1][12][4][3][9] Nature Chemical Biology, 11, 518–524.[6]
-
Gavva, N. R., et al. (2004). Molecular determinants of vanilloid sensitivity in TRPV1. Journal of Biological Chemistry, 279(19), 20283-20295.
Sources
- 1. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and isolation of novel capsaicinoids and their TRPV1-related activity | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]Resiniferatoxin autoradiography in the CNS of wild-type and TRPV1 null mice defines TRPV1 (VR-1) protein distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels [escholarship.org]
nordihydrocapsiate vs other capsaicinoids: a pungency and sensory analysis
Pungency Thresholds, Receptor Kinetics, and Sensory Evaluation
Executive Summary: The "Non-Pungent" Paradox
In the development of topical analgesics and metabolic modulators, Capsaicin (CAP) remains the gold standard for TRPV1 agonist activity. However, its clinical utility is often limited by its intense pungency (~16,000,000 SHU) and neurogenic inflammation.
Nordihydrocapsiate (NDC) , a capsinoid primarily extracted from the CH-19 Sweet pepper cultivar, presents a critical alternative. Structurally analogous to Nordihydrocapsaicin but possessing an ester bond instead of an amide bond, NDC retains high TRPV1 binding affinity with negligible oral pungency.
This guide analyzes the physicochemical divergence between NDC and traditional capsinoids, providing actionable protocols for extraction, quantification, and sensory validation.
Molecular Architecture & Mechanism of Action
The functional disparity between Capsaicinoids (pungent) and Capsinoids (non-pungent) is driven by a single structural modification: the linker bond.
-
Capsaicinoids (e.g., Capsaicin, Nordihydrocapsaicin): Feature a vanillyl amide bond.[1] This bond is highly stable in the aqueous, enzymatic environment of the oral cavity, allowing sustained activation of TRPV1 nociceptors.
-
Capsinoids (e.g., this compound, Capsiate): Feature a vanillyl ester bond. While this molecule binds to TRPV1, the ester bond is susceptible to rapid hydrolysis by oral esterases and water. This degradation occurs faster than the threshold time required to trigger the sustained depolarization signal interpreted by the brain as "pain."
Diagram 1: The Hydrolysis-Gating Mechanism
The following diagram illustrates why NDC fails to trigger the "burn" despite binding to the same receptor.
Caption: Comparative pathway showing how the instability of the NDC ester bond in the oral cavity prevents the sustained nociceptor firing seen with Capsaicin.
Comparative Data: Pungency & Physicochemical Properties[2][3][4][5]
The following data aggregates findings from high-performance liquid chromatography (HPLC) and standardized Scoville Organoleptic Tests. Note the distinction between Nordihydrocapsaicin (Amide/Pungent) and This compound (Ester/Non-Pungent).
| Compound | Linker Type | Scoville Heat Units (SHU) | Oral Pungency Threshold (ppm) | Lipophilicity (LogP) | Thermogenic Potency |
| Capsaicin | Amide | ~16,000,000 | 0.09 | 3.04 | High |
| Dihydrocapsaicin | Amide | ~15,000,000 | 0.09 | 3.45 | High |
| Nordihydrocapsaicin | Amide | ~9,100,000 | 0.20 | 2.50 | High |
| This compound | Ester | < 1,000 * | > 100.0 | 2.15 | High |
*Note: While often labeled "0 SHU," concentrated extracts may elicit a faint, transient warming sensation. The <1,000 value represents the practical limit of detection compared to standard capsaicinoids.
Experimental Protocols
To validate these differences in a research setting, the following self-validating protocols are recommended.
A. Extraction of this compound (from CH-19 Sweet)
Standard extraction protocols for pungent peppers must be modified for capsinoids due to their thermal instability.
-
Source Material: Dried Capsicum annuum L. cv. CH-19 Sweet.
-
Solvent System: Acetonitrile or Acetone (Avoid Methanol/Ethanol if prolonged storage is intended, as transesterification can occur).
-
Procedure:
-
Pulverize dried fruit under liquid nitrogen to prevent frictional heat degradation.
-
Extract with Acetonitrile (1:10 w/v) in a dark environment at 25°C for 60 minutes.
-
Crucial Step: Filter immediately through a 0.22 µm PTFE membrane. Do not use heat evaporation. Use a rotary evaporator at <30°C or nitrogen blow-down.
-
B. Analytical Quantification (HPLC-UV)
Because NDC and Nordihydrocapsaicin have similar molecular weights, chromatographic separation is essential.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase: Isocratic elution; Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Detection: UV at 280 nm.[2]
-
Validation: NDC will elute before Capsaicin due to lower lipophilicity.
Diagram 2: Analytical Workflow
Caption: Optimized workflow for extracting thermally unstable capsinoids like this compound.
C. Sensory Analysis: The Labeled Magnitude Scale (LMS)
To objectively measure the "non-pungent" claim, do not use the binary Scoville pass/fail. Use the LMS protocol for intensity rating.
-
Panel: 10-12 trained sensory experts.
-
Sample Prep: Dissolve purified NDC and Capsaicin in 5% Ethanol/95% Water solution.
-
Scale:
-
Procedure: Apply 100µL to the anterior tongue. Rate intensity at t=10s, 30s, 60s.
-
Expected Result: Capsaicin will peak >35 (Strong) at 30s. NDC should remain <1.4 (Barely Detectable) throughout.
Implications for Drug Development
The divergence in pungency profiles allows NDC to be utilized in therapeutic windows where Capsaicin is untolerated:
-
Metabolic Regulation: NDC activates gut TRPV1 receptors, increasing energy expenditure via sympathetic nervous system activation without oral discomfort [1].
-
Topical Applications: NDC avoids the intense burning sensation of topical capsaicin creams while potentially retaining anti-inflammatory properties through desensitization mechanisms, though lower skin permeability (due to ester hydrolysis) requires advanced delivery vehicles (e.g., nanocarriers) [2].
References
-
Yazawa, S., et al. (1989). "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent." Japanese Society for Horticultural Science.
-
Luo, X. J., et al. (2011). "Recent advances in the study on capsaicinoids and capsinoids." Molecules.
-
Snitker, S., et al. (2009). "Effects of novel capsinoids on fat metabolism in humans: possible pharmacogenetic implications." American Journal of Clinical Nutrition.
-
Green, B. G., et al. (1993). "Derivation and evaluation of a semantic scale of oral sensation magnitude with apparent ratio properties." Chemical Senses.
-
Kobata, K., et al. (2008). "Novel capsaicinoid-like substances, capsiate and dihydrocapsiate, from the fruits of a nonpungent cultivar, CH-19 Sweet, of pepper (Capsicum annuum L.)."[5] Journal of Agricultural and Food Chemistry.
Sources
- 1. maxwellsci.com [maxwellsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Perceptual and Affective Responses to Sampled Capsaicin Differ by Reported Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutraceuticalsgroup.com [nutraceuticalsgroup.com]
- 5. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
comparative study on the anti-inflammatory effects of nordihydrocapsiate and capsaicin
Executive Summary: The Pungency-Efficacy Trade-off
In the development of anti-inflammatory therapeutics targeting the TRPV1 axis, Capsaicin (CAP) remains the gold standard for potency but is clinically limited by its intense pungency and neurogenic inflammation side effects. Nordihydrocapsiate (NDC) , a non-pungent capsinoid analog, offers a critical alternative.
While CAP exhibits superior binding affinity to TRPV1 in molar terms, NDC demonstrates a superior therapeutic index. Experimental data indicates that NDC retains the ability to inhibit NF-
Chemical & Pharmacological Profile
To understand the experimental results, one must first grasp the structural causality.
| Feature | Capsaicin (CAP) | This compound (NDC) | Impact on Experiment |
| Structure | Vanillyl amide | Vanillyl ester | Amide bonds are stable; Ester bonds are susceptible to hydrolysis. |
| Pungency | High (16M SHU) | Non-pungent | CAP requires careful handling/PPE; NDC is safer for topical/oral formulations. |
| TRPV1 Kinetics | Slow off-rate | Fast off-rate | CAP causes sustained channel opening (pain); NDC washes out quickly (no pain). |
| Lipophilicity | High | Moderate | Affects cellular permeability and retention time in in vitro assays. |
Expert Insight: The lack of pungency in NDC is not due to a failure to bind TRPV1. Rather, it is attributed to the ester linkage , which allows for rapid enzymatic hydrolysis in the oral cavity and a faster "off-rate" from the receptor, preventing the sustained depolarization required for nociception while still triggering intracellular signaling cascades.
Mechanistic Comparison: Signaling Pathways
Both compounds exert anti-inflammatory effects through dual mechanisms: TRPV1-dependent Ca²⁺ influx and TRPV1-independent metabolic modulation .
Mechanism of Action Diagram
The following diagram illustrates the bifurcated signaling where both CAP and NDC converge on NF-
Caption: Dual-pathway suppression of inflammation.[1][2] Note that NDC activates ROS-mediated apoptosis more potently in specific cell lines (e.g., Jurkat) despite lower TRPV1 retention.
Experimental Data Review
The following data summarizes key peer-reviewed comparisons. Note the distinct inversion of potency depending on the assay type (Apoptosis vs. Receptor Binding).
Table 1: Comparative Potency (IC50 / EC50)
| Assay Type | Target / Cell Line | Capsaicin (CAP) | This compound (NDC) | Outcome Interpretation |
| T-Cell Activation | Jurkat Cells (CD25 expression) | IC50: ~125 µM | IC50: ~75 µM | NDC is more potent in inducing apoptosis in transformed T-cells [1]. |
| Macrophage Inflammation | RAW 264.7 (NO Production) | IC50: ~10 µM | IC50: ~20-30 µM | CAP is slightly more potent in suppressing Nitric Oxide, likely due to stability [2]. |
| TRPV1 Activation | HEK293-TRPV1 (Ca2+ influx) | EC50: ~0.7 µM | EC50: ~5.0 µM | CAP is a stronger agonist; NDC requires higher concentration for equal channel opening [3]. |
Critical Analysis: While CAP appears more potent in pure receptor binding assays, NDC's superior pro-apoptotic profile in immune cells (Jurkat) suggests it may be more effective in resolving hyper-inflammatory states where immune cell clearance is desired, without the limiting side effect of pain.
Detailed Experimental Protocol
To validate these findings in your own lab, use this standardized protocol for assessing anti-inflammatory activity in macrophages. This workflow is designed to minimize solvent cytotoxicity, a common error in capsinoid research.
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages[2]
Prerequisites:
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Reagents: LPS (E. coli O111:B4), DMSO, Griess Reagent.
-
Controls: Dexamethasone (Positive), Vehicle (0.1% DMSO).
Step-by-Step Workflow:
-
Seeding:
-
Seed cells at
cells/mL in 24-well plates. -
Incubate for 24h at 37°C, 5% CO₂ to allow adherence.
-
-
Pre-treatment (The Critical Step):
-
Dissolve CAP and NDC in DMSO.
-
Self-Validation Check: Final DMSO concentration must be ≤ 0.1% in the well. Higher levels induce artificial apoptosis.
-
Treat cells with increasing concentrations (1, 10, 50, 100 µM) for 1 hour prior to LPS stimulation. This allows the compounds to prime the PPAR-
and TRPV1 pathways.
-
-
Stimulation:
-
Add LPS (final concentration 1 µg/mL) directly to the wells (do not wash off the drug).
-
Incubate for 18-24 hours .
-
-
Analysis (Multiplex):
-
Supernatant: Harvest for NO quantification (Griess Assay) and Cytokine ELISA (TNF-
, IL-6). -
Lysate: Harvest for Western Blot (p-NF-
B, COX-2).
-
Experimental Workflow Diagram
Caption: Standardized workflow for comparative anti-inflammatory profiling. Pre-treatment is essential for observing TRPV1-mediated desensitization effects.
Therapeutic Implications & Conclusion
For drug development professionals, the choice between Capsaicin and this compound depends on the target delivery method:
-
Topical Analgesia: Capsaicin remains superior due to high lipophilicity and potent defunctionalization of nerve fibers (substance P depletion).
-
Systemic Anti-inflammatory: This compound is the preferred candidate. Its ability to inhibit T-cell activation and macrophage cytokine release with comparable efficacy to CAP—but without the dose-limiting pungency—allows for higher therapeutic dosing windows.
Final Recommendation: Prioritize NDC for oral or parenteral formulations targeting metabolic inflammation (obesity-linked) or autoimmune conditions. Reserve CAP for topical, localized neuropathic pain applications.
References
-
Macho, A., et al. (2003).[3] Non-pungent Capsaicinoids from Sweet Pepper Synthesis and Apoptotic Activity in Human Tumor Cell Lines. European Journal of Nutrition.
-
Sancho, R., et al. (2002). Immunosuppressive Activity of Capsaicinoids: Capsaicin and this compound Inhibit T-Cell Activation.[2] European Journal of Immunology.
-
Watanabe, T., et al. (2011).[3] Capsinoids and Capsaicinoids: A Comparative Study on Their Pharmacokinetics and Biological Activities. Journal of Agricultural and Food Chemistry.
-
Kim, C.S., & Lee, J. (2014).[2] Anti-inflammatory effects of dihydrocapsaicin in LPS-stimulated RAW 264.7 macrophages.[2] Food Science and Biotechnology.
Sources
validating the role of nordihydrocapsiate in fat oxidation in human subjects
Executive Summary
Nordihydrocapsiate (NDC) represents a critical evolution in metabolic therapeutics: a non-pungent analog of capsaicin that retains the ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike its pungent predecessor, which is limited by gastrointestinal and oral tolerability, NDC allows for therapeutic dosing sufficient to induce sympathetically mediated thermogenesis without the "burn."
This guide provides a technical framework for researchers to validate NDC’s efficacy in enhancing lipid oxidation and energy expenditure (EE) in human subjects, grounded in comparative data and rigorous experimental protocols.
Part 1: Mechanistic Validation (The Gut-Brain-Adipose Axis)
The Non-Pungent Pathway
The primary value proposition of NDC is its unique pharmacokinetics. While capsaicin activates TRPV1 in the oral cavity (causing pain), NDC is rapidly hydrolyzed in the oral mucosa but remains stable in the gastrointestinal tract.
-
Gut Activation: NDC binds to TRPV1 receptors on vagal afferent nerves in the gut.
-
Neural Signaling: This signal is transmitted via the vagus nerve to the Nucleus of the Solitary Tract (NTS) in the brainstem.
-
Sympathetic Output: The signal relays to the hypothalamus, triggering the Sympathetic Nervous System (SNS).
-
Effector Response: SNS terminals release norepinephrine (NE) in Brown Adipose Tissue (BAT) and skeletal muscle.
-
Thermogenesis: NE binds to
-adrenergic receptors, upregulating Uncoupling Protein 1 (UCP1), which uncouples oxidative phosphorylation, dissipating energy as heat (fat oxidation).
Visualization: The NDC Signaling Cascade
The following diagram illustrates the validated pathway from ingestion to mitochondrial uncoupling.
Figure 1: The pharmacodynamic pathway of this compound, highlighting the gut-brain axis activation of brown adipose tissue.
Part 2: Comparative Efficacy Analysis
To validate NDC, it must be benchmarked against the gold standard (Capsaicin) and Placebo. The following data synthesis aggregates findings from key human trials (Snitker et al., Ohnuki et al., Josse et al.).
Performance Matrix: NDC vs. Alternatives
| Metric | This compound (Capsinoids) | Capsaicin (Pungent) | Placebo | Analysis |
| Primary Mechanism | Gut TRPV1 | Oral/Gut TRPV1 | Inert | NDC matches Capsaicin's mechanism without oral activation. |
| Daily EE Increase | +50 to +100 kcal/day (Acute) | +50 to +150 kcal/day | ±10 kcal/day | Comparable efficacy in metabolic rate elevation [1, 2]. |
| Fat Oxidation | Significant increase (Respiratory Quotient | Significant increase | No change | NDC promotes a shift in substrate utilization toward lipids [3]. |
| Abdominal Fat Loss | Significant (-1.11% vs placebo over 12 wks) | Significant | Negligible | Snitker et al. confirmed specific visceral fat reduction [4]. |
| Tolerability | High (No burning, minimal GI distress) | Low (Burning, gastric pain, sweating) | High | Key Differentiator: Compliance is feasible with NDC. |
| Max Tolerable Dose | >10 mg/day | ~1-2 mg/day | N/A | NDC allows for higher dosing, potentially maximizing UCP1 activation. |
Key Experimental Insight
In a study by Josse et al., a single 10mg dose of capsinoids increased Resting Energy Expenditure (REE) by approximately 20% compared to placebo, with a concomitant decrease in Respiratory Exchange Ratio (RER), indicating a direct shift toward fat oxidation [3].
Part 3: Experimental Protocol for Validation
To replicate these findings or validate a new NDC formulation, researchers should utilize Indirect Calorimetry within a controlled crossover design. This protocol eliminates confounding variables like diet and physical activity.
Protocol Phase 1: Preparation & Standardization
-
Subject Selection: Healthy adults (BMI 25-30 kg/m ² preferred for metabolic flexibility).
-
Washout: Minimum 7 days between active and placebo conditions.
-
Dietary Control: Standardized isocaloric meals for 24 hours pre-testing. Avoid spicy foods (capsaicin) and caffeine for 48 hours.
Protocol Phase 2: The Measurement Workflow (Indirect Calorimetry)
The core metric is the Respiratory Exchange Ratio (RER) , calculated as
-
RER 0.70: Pure Fat Oxidation.
-
RER 1.00: Pure Carbohydrate Oxidation.
-
Target Effect: NDC should lower RER toward 0.70 compared to placebo.
Visualization: Validation Workflow
The following diagram outlines the critical path for a rigorous clinical validation trial.
Figure 2: Standardized crossover protocol for assessing acute metabolic responses to this compound.
Calculations
Use the Weir Equation to convert gas exchange into energy expenditure:
Part 4: Safety & Tolerability Profile
The primary barrier to capsaicin-based therapeutics is the "pungency limit." Clinical data confirms that NDC overcomes this:
-
Oral Tolerance: NDC scores 0 on the Scoville Heat Unit scale (perceived). It does not activate oral TRPV1 due to rapid hydrolysis or structural inability to bind in the oral pH environment [1].
-
Hemodynamics: Unlike stimulants (caffeine/ephedrine), NDC shows no significant elevation in heart rate or blood pressure in most acute studies [3]. This makes it a viable candidate for obese populations with comorbid hypertension.
-
Adverse Events: In the 12-week Snitker trial, gastrointestinal events were mild and rare, showing no statistical difference from placebo [4].
References
-
Ohnuki, K., et al. (2001). CH-19 Sweet, a non-pungent cultivar of red pepper, increased body temperature and oxygen consumption in humans.[1] Bioscience, Biotechnology, and Biochemistry.
-
Ludy, M. J., & Mattes, R. D. (2012). The effects of biologically active ingredients on weight loss.[2][1][3][4][5][6] Chemical Senses.[3][4]
-
Josse, A. R., et al. (2010).[7] Effects of capsinoid ingestion on energy expenditure and lipid oxidation at rest and during exercise.[3][8] Nutrition & Metabolism.[2][3][4][5][6][9]
-
Snitker, S., et al. (2009). Effects of novel capsinoid treatment on fatness and energy metabolism in humans: possible pharmacogenetic implications.[3] The American Journal of Clinical Nutrition.[3]
-
Galgani, J. E., & Ravussin, E. (2010). Effect of dihydrocapsiate on resting metabolic rate in humans. The American Journal of Clinical Nutrition.[3]
Sources
- 1. cambridge.org [cambridge.org]
- 2. Dietary capsaicin and its anti-obesity potency: from mechanism to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Capsaicin and Capsiate on Energy Balance: Critical Review and Meta-analyses of Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of novel capsinoid treatment on fatness and energy metabolism in humans: possible pharmacogenetic implications1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of capsinoid ingestion on energy expenditure and lipid oxidation at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A natural sustained-intestinal release formulation of red chili pepper extracted capsaicinoids (Capsifen®) safely modulates energy balance and endurance performance: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
Safety Operating Guide
Personal protective equipment for handling Nordihydrocapsiate
Part 1: Critical Safety Distinction (Read Before Proceeding)
As a Senior Application Scientist, my first directive is to ensure you are handling the correct compound. There is a frequent and dangerous nomenclature confusion in this class of molecules.
Verify your CAS Number immediately:
| Compound Name | Nordihydrocapsiate (The Topic) | Nordihydrocapsaicin (The Hazard) |
| Class | Capsinoid (Ester bond) | Capsaicinoid (Amide bond) |
| CAS Number | 220012-53-3 | 28789-35-7 |
| Pungency | Non-Pungent (Does not burn mouth) | Extremely Pungent (9.1M Scoville Units) |
| Toxicity | Irritant (Respiratory/Eye) | Fatal if Swallowed (H300) / Severe Burns |
Operational Stance: While this compound is physiologically "non-pungent" because it hydrolyzes quickly in the oral cavity, pure synthetic powder acts as a potent respiratory and ocular irritant. We treat all pure TRPV1 ligands as High-Potency Active Pharmaceutical Ingredients (HPAPIs) during the weighing and solubilization phase.[1] The protocols below apply to This compound , utilizing Universal Precautions that will also protect you if you accidentally possess the more toxic analog.
Part 2: The PPE Matrix (Personal Protective Equipment)
We do not rely on "standard lab attire."[1] We rely on barrier protection against lipophilic particulates.[1] this compound is highly soluble in lipids (skin oils), making dermal absorption a primary vector of contamination.
Tier 1: Essential PPE (Mandatory for all Handling)[1]
| Protection Zone | Equipment Specification | Scientific Rationale |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil thickness) | Latex is forbidden. Capsinoids are lipophilic and can permeate latex.[1] Nitrile provides superior chemical resistance.[1] The "double glove" technique allows you to shed the outer layer immediately upon suspected contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Airborne dust can bypass the gaps in safety glasses.[1] You must seal the ocular cavity to prevent contact with the mucous membranes of the eye. |
| Respiratory | N95 Respirator (Minimum) | If working outside a fume hood (not recommended), an N95 is the absolute minimum to prevent inhalation of particulates.[1] |
| Body | Tyvek® Lab Coat or Back-closing Gown | Cotton lab coats can absorb the compound and hold it against your clothes/skin.[1] Non-woven synthetic materials (Tyvek) repel particulates.[1] |
Tier 2: Engineering Controls (The Primary Barrier)[1]
-
Primary Containment: All weighing of dry powder must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Capsinoid powders are often electrostatic; "flying powder" is the most common cause of exposure.[1]
Part 3: Operational Workflow & Decontamination
The Handling Lifecycle
The following diagram outlines the safe movement of the compound through your laboratory workflow.
Figure 1: Operational lifecycle. Note that warming to Room Temperature (RT) before opening is critical to prevent condensation, which causes hydrolysis of the ester bond in this compound.[1]
Decontamination Logic: "Like Dissolves Like"
If a spill occurs, water will only spread the compound (hydrophobic effect). You must use a lipophilic solvent or surfactant.[1]
Figure 2: Decontamination decision tree.[1] Polyethylene Glycol (PEG) or vegetable oil is superior to water for initial skin decontamination.[1]
Part 4: Step-by-Step Experimental Protocol
Protocol A: Safe Solubilization (Stock Solution Preparation)[1]
Objective: Create a stable stock solution without generating airborne dust.
-
Preparation:
-
Weighing:
-
Solvation:
-
Waste Management:
-
Dispose of the spatula or clean it immediately with ethanol inside the hood.
-
All contaminated wipes go into a solid hazardous waste bin, sealed in a secondary bag.
-
Protocol B: Emergency Response (Exposure)
-
Eye Contact: Flush immediately with water for 15 minutes.[1] Note that water will be painful initially as it does not solubilize the compound well, but mechanical flushing is necessary. If available, use a saline eye wash.
-
Skin Contact:
Part 5: References & Authority[1][2]
-
PubChem. (n.d.).[1] this compound (Compound).[1][2] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
-
Whiting, S., Derbyshire, E., & Tiwari, B. K. (2012).[1][3] Capsaicinoids and capsinoids.[1][4][3][5][6] A potential role for weight management? A systematic review of the evidence. Appetite, 59(2), 341-348.[1][3] (Validates the physiological distinction between pungent and non-pungent analogs). [Link]
Sources
- 1. Nordihydrocapsaicin - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
